3-Ketocarbofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,2-dimethyl-3-oxo-1-benzofuran-7-yl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZYYXXILQTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C(O1)C(=CC=C2)OC(=O)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168226 | |
| Record name | 3-Ketocarbofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Oxo-carbofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16709-30-1 | |
| Record name | 3-Ketocarbofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16709-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ketocarbofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ketocarbofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid methyl- ester with 2,2-dimethyl-7-hydroxy-3(2H)-benzofuranone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Oxo-carbofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 188 °C | |
| Record name | 3-Oxo-carbofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Ketocarbofuran: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketocarbofuran is a significant metabolite of the broad-spectrum carbamate pesticide, carbofuran.[1][2] Its presence in environmental and biological samples is an indicator of carbofuran use and metabolism.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It also includes detailed experimental protocols for its analysis and a visualization of its primary mechanism of action.
Chemical Structure and Identification
This compound is characterized by a benzofuranone core structure with a methylcarbamate group attached.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2,2-dimethyl-3-oxo-2,3-dihydro-1-benzofuran-7-yl) N-methylcarbamate[5] |
| CAS Number | 16709-30-1[1] |
| Molecular Formula | C₁₂H₁₃NO₄[1] |
| Synonyms | 3-Oxocarbofuran, Carbofuran-3-keto[6][7] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its environmental fate, transport, and analytical behavior.
| Property | Value | Reference |
| Molecular Weight | 235.24 g/mol | [1] |
| Melting Point | 175-185 °C | [7][8] |
| Boiling Point | 362.2 ± 42.0 °C (Predicted) | [8] |
| Solubility | Soluble in chloroform and methanol. Partly miscible in water. | [9][10] |
| pKa | 11.92 ± 0.46 (Predicted) | [8] |
| LogP (Octanol-Water Partition Coefficient) | 1.8 (Computed) | [5] |
| Vapor Pressure | 1.96E-05 mmHg at 25°C | [7] |
| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [8] |
Biological Activity and Mechanism of Action
The primary biological activity of this compound, like its parent compound carbofuran, is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.
Acetylcholinesterase Inhibition
By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of postsynaptic acetylcholine receptors (both muscarinic and nicotinic), leading to a state of cholinergic crisis.[2][6] The inhibition of AChE by carbamates like this compound is reversible, as the carbamylated enzyme can undergo hydrolysis to regenerate the active enzyme.[11]
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by this compound.
Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Protocols
Synthesis
General Oxidation of 3-Hydroxycarbofuran to this compound:
-
Dissolution: Dissolve 3-hydroxycarbofuran in a suitable organic solvent (e.g., dichloromethane, acetone).
-
Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation system, to the solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction and perform an aqueous work-up to remove the oxidizing agent and byproducts.
-
Extraction: Extract the product into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification
Recrystallization:
Recrystallization is a common technique for purifying solid organic compounds.[14][15]
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[16][17]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography:
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[18][19]
-
Stationary Phase: Pack a glass column with a suitable stationary phase, typically silica gel or alumina.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the top of the column.
-
Elution: Elute the column with a mobile phase of increasing polarity. The choice of mobile phase depends on the polarity of the compound and impurities. A gradient of hexane and ethyl acetate is a common choice.
-
Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Analysis by QuEChERS and Chromatography
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[1][5][20]
QuEChERS Protocol for Vegetable Matrix: [21][22]
-
Homogenization: Homogenize a representative sample of the vegetable matrix.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard (e.g., Carbofuran-d3).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Final Extract: The supernatant is the final extract for analysis.
The following diagram outlines the general workflow for QuEChERS sample preparation.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H13NO4 | CID 27999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxycarbofuran | C12H15NO4 | CID 27975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Neurotransmitter Dysregulation [gulflink.health.mil]
- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE [mdpi.com]
- 8. metrotechinstitute.org [metrotechinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound phenol | C10H10O3 | CID 87303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]
- 13. US4463184A - Process for the preparation of carbofuran - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Home Page [chem.ualberta.ca]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 20. ijesd.org [ijesd.org]
- 21. benchchem.com [benchchem.com]
- 22. eurl-pesticides.eu [eurl-pesticides.eu]
An In-depth Technical Guide on the Synthesis and Purification of 3-Ketocarbofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-ketocarbofuran, a principal metabolite of the N-methylcarbamate pesticide, carbofuran. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation of this compound for analytical standards, metabolic studies, or toxicological assessments.
Introduction
This compound, also known as 3-oxocarbofuran, is a significant metabolite of carbofuran formed in various biological systems, including plants, insects, and mammals. Its formation typically proceeds through the oxidation of another major metabolite, 3-hydroxycarbofuran. Due to its comparable toxicity to the parent compound, the synthesis and purification of this compound are crucial for the development of analytical reference materials and for conducting in-depth toxicological and environmental fate studies. This guide outlines the primary chemical synthesis route from 3-hydroxycarbofuran and details purification methodologies.
Synthesis of this compound
The most direct and common laboratory-scale synthesis of this compound involves the oxidation of 3-hydroxycarbofuran. 3-Hydroxycarbofuran is a secondary alcohol, which can be selectively oxidized to a ketone using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) is a preferred reagent for this transformation due to its mildness and high efficiency in converting secondary alcohols to ketones without significant side reactions.[1][2]
Synthesis Pathway: Oxidation of 3-Hydroxycarbofuran
The synthesis pathway involves a single-step oxidation of the secondary alcohol group on the furan ring of 3-hydroxycarbofuran to a ketone, yielding this compound.
Caption: Oxidation of 3-hydroxycarbofuran to this compound.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is based on established procedures for the PCC oxidation of secondary alcohols.[1][2][3]
Materials:
-
3-Hydroxycarbofuran
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Glass funnel
-
Filter paper
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxycarbofuran (1 equivalent) in anhydrous dichloromethane.
-
To this solution, add a slurry of pyridinium chlorochromate (1.5 equivalents) and Celite® (or silica gel) in anhydrous dichloromethane. The addition of an adsorbent like Celite® helps in simplifying the work-up by adsorbing the chromium byproducts.[4]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-hydroxycarbofuran) is no longer visible.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts and other solid byproducts.
-
Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.
-
Combine the organic filtrates and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product obtained from the synthesis typically requires purification to remove any unreacted starting material, reagents, and byproducts. The choice of purification method depends on the scale of the reaction and the required purity of the final product.
Purification Workflow
The general workflow for the purification of this compound involves an initial chromatographic separation followed by characterization to confirm purity and identity.
Caption: General workflow for the purification of this compound.
Experimental Protocols for Purification
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the components.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified product.
For smaller quantities, preparative TLC can be an effective purification method.[5][6]
Materials:
-
Crude this compound
-
Preparative TLC plates (silica gel)
-
Developing solvent (e.g., a mixture of hexane and ethyl acetate)
-
TLC tank
-
UV lamp
-
Scraper (e.g., a razor blade)
-
Elution solvent (e.g., ethyl acetate or methanol)
-
Filter funnel with a cotton plug
Procedure:
-
Dissolve the crude product in a small amount of a volatile solvent.
-
Apply the solution as a narrow band along the origin of the preparative TLC plate.
-
Develop the plate in a TLC tank containing the appropriate developing solvent.
-
After development, visualize the separated bands under a UV lamp.
-
Carefully scrape the silica gel band corresponding to this compound from the plate.
-
Transfer the collected silica gel to a filter funnel plugged with cotton.
-
Elute the product from the silica gel using a polar solvent like ethyl acetate or methanol.
-
Collect the eluate and evaporate the solvent to obtain the purified this compound.
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₄ | [7] |
| Molecular Weight | 235.24 g/mol | [7] |
| Appearance | Solid (expected) | |
| CAS Number | 16709-30-1 | [7] |
Note: Experimental data such as melting point, boiling point, and spectroscopic data (NMR, IR, MS) should be determined for the synthesized and purified product and compared with literature values for confirmation of identity and purity. The mass spectrum of this compound is characterized by specific fragmentation patterns that can be used for its unambiguous identification.[8]
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The oxidation of 3-hydroxycarbofuran using pyridinium chlorochromate offers a reliable method for its preparation in a laboratory setting. Subsequent purification by chromatographic techniques is essential to obtain a high-purity compound suitable for use as an analytical standard and in further scientific investigations. Researchers should always adhere to appropriate safety protocols when handling carbofuran and its metabolites, as they are highly toxic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. Chromatography [chem.rochester.edu]
- 6. organomation.com [organomation.com]
- 7. This compound | C12H13NO4 | CID 27999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sciresjournals.com [sciresjournals.com]
Spectroscopic Profile of 3-Ketocarbofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ketocarbofuran, a significant metabolite of the carbamate insecticide carbofuran. The information presented herein is intended to support research, analytical method development, and toxicological studies involving this compound. This document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, along with the experimental protocols for data acquisition.
Introduction
This compound, chemically known as (2,2-dimethyl-3-oxo-2,3-dihydrobenzofuran-7-yl) methylcarbamate, is a major metabolite of carbofuran.[1] Its formation and persistence in various environmental and biological matrices are of significant interest due to its potential toxicity, which is linked to the inhibition of acetylcholinesterase.[1] Accurate identification and quantification of this compound are crucial for assessing exposure and understanding the metabolic fate of its parent compound. Spectroscopic techniques are indispensable tools for the structural elucidation and analysis of this metabolite.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for the identification and quantification of this compound, particularly when coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS).
Data Presentation
Table 1: GC-MS Fragmentation Data for this compound
| m/z | Relative Intensity | Putative Fragment Assignment |
| 235 | Low | Molecular Ion [M]⁺ |
| 178 | High (Top Peak) | [M - C₂H₃NO]⁺ |
| 177 | High | [M - C₂H₄NO]⁺ |
| 164 | Moderate | [M - C₂H₃NO - CH₂]⁺ (Carbofuran phenol ion) |
| 149 | Moderate | [M - C₂H₃NO - CH₂ - CH₃]⁺ |
| 137 | High | [C₈H₉O₂]⁺ |
Data sourced from PubChem and NIST databases.[1][2]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
A typical GC-MS protocol for the analysis of this compound involves the following steps:
-
Sample Preparation: Extraction of the analyte from the matrix (e.g., soil, water, biological tissue) is performed using a suitable solvent like n-hexane or via a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The extract is then concentrated and may require derivatization to improve volatility and thermal stability, although direct analysis is often possible.[3]
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[4]
-
Inlet: Splitless injection is preferred for trace analysis, with an injector temperature of around 250 °C.[5]
-
Oven Temperature Program: An initial temperature of ~70-90°C, held for a few minutes, followed by a ramp to a final temperature of ~280-300°C.[3][5]
-
-
Mass Spectrometry (MS):
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Data Presentation
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300-3500 | N-H (carbamate) | Stretching |
| ~2850-3000 | C-H (aliphatic) | Stretching |
| ~1740-1760 | C=O (carbamate) | Stretching |
| ~1720-1740 | C=O (ketone) | Stretching |
| ~1600, ~1470 | C=C (aromatic) | Stretching |
| ~1200-1250 | C-O (ester) | Stretching |
Assignments are based on general frequencies for carbamates and ketones.[6][7]
Experimental Protocols
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Solid this compound
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup:
-
An FT-IR spectrometer equipped with an ATR accessory is used.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
-
Data Acquisition:
-
The sample is brought into firm contact with the ATR crystal using a pressure clamp.
-
The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.
-
The resulting spectrum is displayed in terms of transmittance or absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Presentation
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.8 - 7.5 | Multiplets |
| N-H (carbamate) | 5.0 - 5.5 | Broad Singlet |
| N-CH₃ (carbamate) | 2.8 - 3.0 | Singlet |
| C(CH₃)₂ | 1.4 - 1.6 | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | 190 - 200 |
| C=O (carbamate) | 150 - 155 |
| Aromatic Carbons | 110 - 150 |
| Quaternary Carbon C(CH₃)₂ | 80 - 90 |
| N-CH₃ (carbamate) | 25 - 30 |
| C(CH₃)₂ | 20 - 25 |
Note: These are estimated values and should be confirmed by experimental data.
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrument Setup:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for all carbon signals. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[8][9]
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A generalized workflow for the isolation and spectroscopic characterization of this compound.
Conclusion
The spectroscopic data and protocols presented in this guide provide a foundational resource for the analytical and toxicological investigation of this compound. While robust MS and IR data are available, the acquisition of experimental NMR data remains a key area for future research to complete the comprehensive spectroscopic profile of this important carbofuran metabolite. The provided methodologies offer a starting point for developing and validating analytical methods for the detection and quantification of this compound in various matrices.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sciresjournals.com [sciresjournals.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Gas Chromatography- Mass Spectrometry Based Metabolomic Approach for Optimization and Toxicity Evaluation of Earthworm Sub-Lethal Responses to Carbofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. academic.oup.com [academic.oup.com]
- 8. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 3-Ketocarbofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ketocarbofuran is a major and toxicologically significant metabolite of the N-methylcarbamate insecticide carbofuran. Formed through the oxidation of 3-hydroxycarbofuran, it contributes to the overall toxicity of the parent compound. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key data on its acute toxicity, mechanism of action, and genotoxic potential. Due to the limited availability of specific data for this compound in certain toxicological areas, information from studies on the parent compound, carbofuran, is included to provide a more complete assessment of potential hazards. This guide also details relevant experimental protocols and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its toxicological properties.
Chemical Identity and Physical Properties
| Property | Value |
| Chemical Name | 2,3-dihydro-2,2-dimethyl-3-oxo-7-benzofuranyl methylcarbamate |
| Synonyms | 3-Oxocarbofuran, Carbofuran-3-keto |
| CAS Number | 16709-30-1 |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Appearance | Solid |
| Melting Point | 175-185 °C |
Mechanism of Action: Cholinesterase Inhibition
Like its parent compound carbofuran, this compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.
The inhibition of AChE by carbamates like this compound is a reversible process involving the carbamoylation of the serine hydroxyl group at the active site of the enzyme.[1] This inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system leads to the characteristic signs of cholinergic toxicity.
Toxicological Data
Acute Toxicity
This compound exhibits high acute toxicity via the oral route. The available median lethal dose (LD50) values are summarized in the table below.
| Species | Route | LD50 | Reference |
| Rat | Oral | 295 mg/kg | [3] |
| Mouse | Oral | 10 mg/kg | [3] |
Signs of acute toxicity are consistent with cholinesterase inhibition and include salivation, lacrimation, urination, defecation (SLUD), muscle tremors, fasciculations, and in severe cases, respiratory distress and convulsions.[1]
Sub-chronic and Chronic Toxicity
Genotoxicity
There is limited specific genotoxicity data for this compound. Studies on the parent compound, carbofuran, have generally concluded that it is not genotoxic in a wide range of in vitro and in vivo assays.[3] However, N-nitroso derivatives of carbofuran and its metabolites have been shown to be mutagenic in the Ames test and to induce chromosome aberrations in Chinese hamster ovary (CHO) cells.
Carcinogenicity
There is no direct evidence to suggest that this compound is carcinogenic. The International Agency for Research on Cancer (IARC) has not classified this compound.[2] Long-term carcinogenicity studies on the parent compound, carbofuran, in mice and rats have not shown any evidence of tumorigenicity.[3]
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity data for this compound are lacking. Studies on carbofuran have established No-Observed-Adverse-Effect Levels (NOAELs) for maternal and developmental toxicity. In a rabbit teratogenicity study, the NOAEL was 0.6 mg/kg of body weight per day.[3] In a multi-generation study in rats, the NOAEL for pup toxicity was 4.4 mg/kg of body weight per day, and for maternal toxicity, it was 1.5 mg/kg of body weight per day.[3] These studies on carbofuran did not show any teratogenic potential.[3]
Metabolism
This compound is a product of the metabolic oxidation of carbofuran. The primary metabolic pathway involves the hydroxylation of the furan ring to form 3-hydroxycarbofuran, which is then further oxidized to this compound. These metabolites can undergo further hydrolysis and conjugation before excretion.
Experimental Protocols
Acute Oral Toxicity - LD50 Determination (Based on OECD Guideline 423)
This protocol outlines the general procedure for determining the acute oral LD50.
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used, starting with a dose expected to be toxic.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.
-
Data Analysis: The LD50 is calculated based on the mortality data from the different dose groups.
References
An In-depth Technical Guide on the Mechanism of Action of 3-Ketocarbofuran as a Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ketocarbofuran, a major metabolite of the N-methylcarbamate insecticide carbofuran, is a potent cholinesterase inhibitor. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This document details the reversible inhibition process involving the carbamylation of the serine residue within the active site of these enzymes. Quantitative data on the inhibitory potency of this compound and related compounds are presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for the determination of cholinesterase inhibition are provided, alongside graphical representations of the inhibitory mechanism and experimental workflows to facilitate a deeper understanding for research and development professionals in the fields of toxicology, pharmacology, and drug discovery.
Introduction
Carbamate insecticides, including carbofuran and its metabolites, exert their toxic effects primarily through the inhibition of cholinesterases.[1] These enzymes, principally acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[2] Inhibition of these enzymes leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2] this compound is a significant oxidative metabolite of carbofuran and is of particular interest due to its own potent anticholinesterase activity.[3] Understanding the specific mechanism and kinetics of this compound's interaction with cholinesterases is essential for a thorough assessment of carbofuran's overall toxicity and for the development of potential therapeutic interventions in cases of poisoning.
Mechanism of Cholinesterase Inhibition by this compound
The primary mechanism of action of this compound as a cholinesterase inhibitor is through the carbamylation of a catalytically active serine residue within the enzyme's active site.[1] This process is analogous to the mechanism of other N-methylcarbamate inhibitors and can be described as a reversible, multi-step process.
The interaction begins with the binding of the this compound molecule to the active site of the cholinesterase. This initial binding is a non-covalent interaction. Following this, a covalent bond is formed between the carbamoyl moiety of this compound and the hydroxyl group of the active site serine. This step, known as carbamylation, results in an inactive, carbamylated enzyme. Unlike the effectively irreversible phosphorylation caused by organophosphate inhibitors, the carbamylated enzyme can undergo spontaneous hydrolysis, a process called decarbamylation, which regenerates the active enzyme.[1] The rate of this decarbamylation is significantly slower than the deacetylation of the acetylated enzyme formed during normal acetylcholine hydrolysis, leading to a temporary but potent inhibition of enzyme activity.[4]
Figure 1. Mechanism of reversible cholinesterase inhibition by this compound.
Quantitative Data on Cholinesterase Inhibition
The inhibitory potency of this compound and its parent compound, carbofuran, along with another major metabolite, 3-hydroxycarbofuran, has been quantified against both acetylcholinesterase and butyrylcholinesterase. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Enzyme | Enzyme Source | IC50 (µM) | Reference |
| This compound | Acetylcholinesterase (AChE) | Electric Eel | 0.43 | [5] |
| This compound | Butyrylcholinesterase (BChE) | Horse Serum | 1.10 | [5] |
| Carbofuran | Acetylcholinesterase (AChE) | Electric Eel | 0.65 | [5] |
| Carbofuran | Butyrylcholinesterase (BChE) | Horse Serum | 3.20 | [5] |
| 3-Hydroxycarbofuran | Acetylcholinesterase (AChE) | Electric Eel | 0.90 | [5] |
| 3-Hydroxycarbofuran | Butyrylcholinesterase (BChE) | Horse Serum | 1.80 | [5] |
Experimental Protocols
The determination of cholinesterase inhibition by compounds like this compound is most commonly performed using the Ellman method. This spectrophotometric assay is widely accepted for its reliability and sensitivity.
Principle of the Ellman Assay
The Ellman assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine. Acetylthiocholine (or butyrylthiocholine) is used as a substrate, which is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.
Materials and Reagents
-
Enzyme: Purified acetylcholinesterase (e.g., from electric eel) or butyrylcholinesterase (e.g., from equine serum).
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader capable of measuring absorbance at 412 nm.
-
96-well microplates.
Experimental Workflow
Figure 2. Experimental workflow for determining cholinesterase inhibition using the Ellman assay.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the cholinesterase enzyme in 0.1 M phosphate buffer (pH 8.0). The final concentration in the assay will need to be optimized to yield a linear reaction rate.
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer. Ensure the final solvent concentration in the assay does not affect enzyme activity.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in the assay buffer.
-
-
Assay Protocol (96-well plate format):
-
To each well, add a specific volume of 0.1 M phosphate buffer (pH 8.0).
-
Add a volume of the DTNB solution.
-
Add a volume of the enzyme solution to all wells except the blank.
-
Add a volume of the respective this compound dilution to the test wells. To the control wells (100% activity), add the same volume of buffer/solvent without the inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a volume of the substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control reaction)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
This compound is a potent reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase, acting through a mechanism of carbamylation of the active site serine. Its inhibitory activity is comparable to, and in some cases greater than, its parent compound, carbofuran. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and professionals working on the toxicology of carbamate insecticides and the development of related diagnostics and therapeutics. Further research is warranted to determine the specific kinetic constants of carbamylation and decarbamylation for this compound to provide a more complete picture of its inhibitory dynamics.
References
- 1. Noncovalent binding of carbofuran to acetylcholinesterase from Homo sapiens, Danio rerio, Apis mellifera and Caenorhabditis elegans: Homology modelling, molecular docking and dynamics, and quantum biochemistry description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H13NO4 | CID 27999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time course of cholinesterase inhibition in adult rats treated acutely with carbaryl, carbofuran, formetanate, methomyl, methiocarb, oxamyl or propoxur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Ketocarbofuran: A Key Metabolite of Carbofuran in Plants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbofuran, a broad-spectrum N-methylcarbamate insecticide, has been widely used in agriculture to control a variety of pests.[1] Its systemic nature allows for absorption by the plant's roots and subsequent translocation throughout the plant's tissues, providing protection from the inside out.[1] However, once inside the plant, carbofuran undergoes metabolic transformation, leading to the formation of various metabolites. Among these, 3-ketocarbofuran is a significant product of oxidation and is of particular interest due to its comparable toxicity to the parent compound.[2] Understanding the formation, quantification, and experimental analysis of this compound is crucial for assessing the overall toxicological risk associated with carbofuran use in agriculture. This guide provides a comprehensive overview of this compound as a metabolite of carbofuran in plants, intended for researchers and professionals in related scientific fields.
Metabolic Pathway of Carbofuran to this compound
The metabolism of carbofuran in plants primarily proceeds through two phases. Phase I reactions involve the chemical modification of the carbofuran molecule, typically through oxidation and hydrolysis, to increase its polarity. Phase II reactions then involve the conjugation of these modified metabolites with endogenous plant molecules, such as sugars, to facilitate detoxification and sequestration.
The formation of this compound is a key step in the Phase I metabolic pathway. The process begins with the hydroxylation of the carbofuran molecule at the C-3 position of the furan ring, resulting in the formation of 3-hydroxycarbofuran. This intermediate is then further oxidized to yield this compound. This metabolic conversion is a critical aspect of carbofuran's fate within the plant system. While 3-hydroxycarbofuran is often the predominant metabolite found, this compound is also frequently detected, albeit sometimes at lower concentrations.[3]
dot
Quantitative Analysis of Carbofuran and its Metabolites
The quantification of carbofuran and its metabolites, including this compound, is essential for residue analysis and food safety assessment. Various studies have reported the levels of these compounds in different plant matrices. The following tables summarize quantitative data from representative studies.
Table 1: Residue Levels of Carbofuran and its Metabolites in Rutabaga [4]
| Compound | Peel (ppm) | Pulp (ppm) |
| Carbofuran | 0.15 | 0.09 |
| 3-Hydroxycarbofuran | 0.23 | 0.14 |
| This compound | 0.07 | 0.05 |
Table 2: Recovery of Carbofuran and its Metabolites in Various Plant Matrices from Storage Stability Studies [3]
| Plant Matrix | Analyte | Fortification Level (mg/kg) | Recovery after 9-11 months (%) | Recovery after 24-26 months (%) |
| Alfalfa, green | Carbofuran | 1.0 | 103 | 90 |
| This compound | 1.0 | 105 | 100 | |
| 3-Hydroxycarbofuran | 8.0 | 60 | 99 | |
| Maize grain | Carbofuran | 0.5 | 94 | 113 |
| This compound | 0.5 | 104 | 110 | |
| 3-Hydroxycarbofuran | 0.5 | 116 | 115 | |
| Sugar beet tops | Carbofuran | 1.0 | 88 | 86 |
| This compound | 1.0 | 47 | 46 | |
| 3-Hydroxycarbofuran | 1.0 | 85 | 79 | |
| Sugar beet root | Carbofuran | 0.5 | 110 | 99 |
| This compound | 0.5 | 94 | 72 | |
| 3-Hydroxycarbofuran | 0.5 | 96 | 97 |
Experimental Protocols
The analysis of carbofuran and its metabolites in plant tissues requires robust and sensitive analytical methods. A widely adopted and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Detailed QuEChERS Protocol for Plant Matrix
This protocol is a generalized procedure based on established methods for the extraction and cleanup of carbofuran and its metabolites from plant samples.
1. Sample Homogenization:
-
Weigh a representative portion of the plant material (e.g., 10-15 g).
-
Homogenize the sample using a high-speed blender or grinder until a uniform consistency is achieved. For dry samples, rehydration with a specific volume of water may be necessary.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube. If using an internal standard, it should be added at this stage.
-
Add the appropriate QuEChERS extraction salt packet. A common formulation for the original unbuffered method contains 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Buffered methods (e.g., AOAC 2007.01 or EN 15662) use different salt mixtures to control pH.
-
Immediately cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at a specified RCF (e.g., 3000-5000 x g) for 5 minutes. This will separate the sample into a top layer of acetonitrile containing the pesticides and a bottom layer of aqueous plant material.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.
-
The dSPE tube contains a mixture of sorbents for cleanup. A common combination is 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA). PSA removes organic acids and other polar interferences. For samples with high pigment content, graphitized carbon black (GCB) may be included, but it can also retain planar pesticides.
-
Cap the dSPE tube and vortex for 30 seconds to 1 minute.
-
Centrifuge the dSPE tube at a high RCF (e.g., ≥10,000 x g) for 2-5 minutes.
4. Final Extract Preparation and Analysis:
-
Carefully transfer the supernatant (the cleaned-up extract) into a vial for analysis.
-
The extract can be directly injected into an LC-MS/MS system or may require solvent exchange for GC-MS analysis.
-
For LC-MS/MS analysis, the extract is typically filtered through a 0.22 µm syringe filter before injection. The analysis is performed using a suitable column and mobile phase gradient to separate carbofuran, 3-hydroxycarbofuran, and this compound, followed by detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
dot
Conclusion
This compound is a critical metabolite to consider in the overall assessment of carbofuran residues in plants. Its formation through the oxidation of 3-hydroxycarbofuran highlights a key metabolic pathway within plant systems. The quantitative data presented demonstrates its presence in various crops, and the detailed experimental protocol provides a robust framework for its accurate analysis. For researchers, scientists, and professionals in drug development and food safety, a thorough understanding of the metabolism and analysis of this compound is indispensable for evaluating the safety of agricultural products treated with carbofuran and for the development of safer and more effective crop protection solutions.
References
In-Depth Technical Guide: Acute and Chronic Toxicity of 3-Ketocarbofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketocarbofuran is a major metabolite of the N-methylcarbamate insecticide carbofuran.[1] As a significant transformation product, understanding its toxicological profile is crucial for a comprehensive risk assessment of carbofuran exposure.[1][2] This technical guide provides an in-depth overview of the acute and chronic toxicity of this compound, detailing its mechanism of action, quantitative toxicity data, and the experimental protocols used for its evaluation.
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of toxicity for this compound, like its parent compound, is the inhibition of acetylcholinesterase (AChE).[2] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, such as the neuromuscular junction.[2]
By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of nicotinic and muscarinic acetylcholine receptors, leading to a state of cholinergic crisis. The signs and symptoms of acute toxicity are a direct consequence of this overstimulation and can include excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and muscle tremors, which can progress to paralysis and respiratory failure.[2]
Signaling Pathway of Acetylcholinesterase Inhibition at the Neuromuscular Junction
Caption: Inhibition of Acetylcholinesterase by this compound at the Neuromuscular Junction.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance following a single or short-term exposure. For this compound, the primary measure of acute toxicity is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested animal population.
Quantitative Data for Acute Oral Toxicity
| Species | Sex | Route | LD50 (mg/kg) | Reference |
| Rat | N/A | Oral | 295 | Santa Cruz Biotechnology, Inc. |
| Mouse | N/A | Oral | 10 | Santa Cruz Biotechnology, Inc. |
Chronic Toxicity
Due to the limited availability of specific chronic toxicity studies on this compound, the chronic risk assessment often relies on data from carbofuran studies, where this compound is a known metabolite. For carbofuran, long-term studies in rats and mice have been conducted, and it has not been found to be carcinogenic or tumorigenic.[3]
Experimental Protocols
Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for conducting toxicity studies to ensure data quality and comparability.
Experimental Workflow for Toxicity Assessment
Caption: A generalized workflow for preclinical toxicity assessment of a chemical substance.
Key Methodologies
Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory diet and water ad libitum, with a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a suitable vehicle. A stepwise procedure is used, starting with a predetermined dose and adjusting subsequent doses based on the observed mortality or morbidity.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals for at least 14 days after dosing. Body weight is recorded weekly.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Subchronic Oral Toxicity Study (Following OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)
-
Test Animals: Rats are the preferred species. Both males and females are used.
-
Dose Administration: The test substance is administered daily, typically mixed in the diet, drinking water, or by gavage, for 90 days. At least three dose levels and a control group are used.
-
Observations: Comprehensive clinical observations are made daily. Body weight and food/water consumption are measured weekly. Ophthalmoscopic examinations are conducted before and at the end of the study.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the termination of the study.
-
Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination of a comprehensive set of tissues and organs is performed.
-
NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no treatment-related adverse effects are observed.
Conclusion
This compound exhibits significant acute toxicity, primarily through the inhibition of acetylcholinesterase. While specific chronic toxicity data for this compound is limited, its toxicological profile is an important consideration in the overall risk assessment of carbofuran. The experimental protocols outlined in this guide, based on international guidelines, provide a framework for the reliable assessment of the toxic potential of such compounds. Further research focusing on the long-term effects of this compound would be beneficial for a more complete understanding of its risk to human health and the environment.
References
Methodological & Application
Application Notes and Protocols for the Development of Immunoassays for 3-Ketocarbofuran Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbofuran, a broad-spectrum carbamate pesticide, and its metabolites pose significant environmental and health risks. One of its primary metabolites, 3-ketocarbofuran, is of particular concern due to its potential toxicity. The development of sensitive and specific immunoassays for the detection of this compound is crucial for monitoring its presence in environmental and biological samples. While specific immunoassays for this compound are not extensively documented in publicly available literature, this document provides a detailed, generalized protocol for the development of such an assay. The methodologies are based on established principles for developing immunoassays for the parent compound, carbofuran, and its other major metabolite, 3-hydroxy-carbofuran.
This application note outlines the critical steps for developing a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound, including hapten synthesis, antibody production, and assay optimization.
Principle of Detection
The developed immunoassay will be a competitive ELISA. In this format, this compound in a sample will compete with a known amount of enzyme-labeled or plate-coated this compound-protein conjugate for binding to a limited number of specific anti-3-ketocarbofuran antibodies. The amount of enzyme activity will be inversely proportional to the concentration of this compound in the sample.
Key Experimental Protocols
Hapten Synthesis for this compound
To produce antibodies against a small molecule like this compound (which is not immunogenic on its own), it must first be covalently linked to a carrier protein. This small molecule, when modified for conjugation, is called a hapten. The synthesis of a suitable hapten is a critical first step.
Proposed Synthesis of a this compound Hapten (Illustrative Example):
The synthesis strategy involves introducing a linker arm with a terminal carboxyl group to the this compound molecule, which can then be coupled to the amine groups of a carrier protein. A possible approach is to modify the phenol group of a this compound precursor.
Materials:
-
This compound phenol
-
Ethyl 6-bromohexanoate
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Alkylation:
-
Dissolve this compound phenol (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMF.
-
Add ethyl 6-bromohexanoate (1.2 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 60°C for 12 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the ethyl ester derivative.
-
-
Hydrolysis:
-
Dissolve the purified ethyl ester in a mixture of ethanol and 1 M NaOH solution.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, evaporate the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 3 with 1 M HCl.
-
Extract the resulting precipitate with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the this compound hapten with a carboxylic acid linker.
-
-
Characterization: Confirm the structure of the synthesized hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Immunogen and Coating Antigen
Materials:
-
Synthesized this compound hapten
-
Keyhole Limpet Hemocyanin (KLH) for immunogen
-
Bovine Serum Albumin (BSA) for coating antigen
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activation of Hapten:
-
Dissolve the this compound hapten (10 mg), NHS (3 mg), and DCC (6 mg) in 1 mL of anhydrous DMF.
-
Stir the mixture at room temperature for 4 hours in the dark.
-
Centrifuge to remove the dicyclohexylurea precipitate. The supernatant contains the activated NHS-ester of the hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve KLH (20 mg) in 10 mL of PBS (pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while gently stirring.
-
Adjust the pH to 8.0-8.5 with 0.1 M sodium bicarbonate solution.
-
Continue stirring at 4°C overnight.
-
Dialyze the conjugate against PBS (4 changes of 1 L) for 48 hours at 4°C to remove unconjugated hapten and other small molecules.
-
Repeat the same procedure using BSA to prepare the coating antigen.
-
-
Characterization: Confirm the successful conjugation by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Monoclonal Antibody Production
Materials:
-
This compound-KLH immunogen
-
BALB/c mice
-
Myeloma cells (e.g., Sp2/0)
-
Polyethylene glycol (PEG)
-
Hypoxanthine-aminopterin-thymidine (HAT) medium
-
Hypoxanthine-thymidine (HT) medium
-
Complete and incomplete Freund's adjuvant
-
Pristane
Protocol:
-
Immunization:
-
Emulsify the this compound-KLH immunogen with an equal volume of complete Freund's adjuvant.
-
Immunize 6-8 week old female BALB/c mice subcutaneously with 100 µg of the immunogen per mouse.
-
Administer booster injections with the immunogen emulsified in incomplete Freund's adjuvant at 3-week intervals.
-
Monitor the antibody titer in the serum of immunized mice by indirect ELISA using the this compound-BSA conjugate as the coating antigen.
-
-
Cell Fusion and Hybridoma Screening:
-
Select the mouse with the highest antibody titer and administer a final intravenous booster injection of the immunogen in saline three days before fusion.
-
Isolate spleen cells from the immunized mouse and fuse them with Sp2/0 myeloma cells using PEG.
-
Select for hybridoma cells by culturing in HAT medium.
-
Screen the culture supernatants for the presence of specific antibodies using an indirect ELISA with the this compound-BSA conjugate.
-
-
Cloning and Antibody Production:
-
Clone positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.
-
Expand the selected monoclonal hybridoma cells in vitro or in vivo (as ascites in pristane-primed mice) to produce a large quantity of monoclonal antibodies.
-
Purify the monoclonal antibodies from the culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.
-
Development of Competitive ELISA
Materials:
-
Purified anti-3-ketocarbofuran monoclonal antibody
-
This compound-BSA coating antigen
-
This compound standard
-
Goat anti-mouse IgG-HRP conjugate
-
96-well microtiter plates
-
Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (PBST with 1% BSA)
-
Substrate solution (TMB/H₂O₂)
-
Stop solution (2 M H₂SO₄)
Protocol:
-
Coating:
-
Dilute the this compound-BSA conjugate in coating buffer to an optimal concentration (e.g., 1 µg/mL).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with washing buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate three times with washing buffer.
-
Add 50 µL of this compound standard or sample solution to each well.
-
Immediately add 50 µL of the diluted anti-3-ketocarbofuran monoclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with washing buffer.
-
Add 100 µL of diluted goat anti-mouse IgG-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate five times with washing buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation
Quantitative data from the assay development should be summarized for clear comparison. Below are example tables based on typical performance of immunoassays for related carbamate pesticides.
Table 1: Performance Characteristics of the Developed Competitive ELISA for this compound (Illustrative Data)
| Parameter | Value |
| IC₅₀ (ng/mL) | 1.5 |
| Limit of Detection (LOD) (ng/mL) | 0.1 |
| Linear Range (ng/mL) | 0.2 - 10 |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Table 2: Cross-Reactivity of the Anti-3-Ketocarbofuran Antibody with Related Compounds (Illustrative Data)
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%)* |
| This compound | 1.5 | 100 |
| Carbofuran | 50 | 3 |
| 3-Hydroxycarbofuran | 25 | 6 |
| Carbaryl | > 1000 | < 0.1 |
| Benfuracarb | > 1000 | < 0.1 |
| Carbosulfan | > 1000 | < 0.1 |
*Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100
Visualization of Workflows
Hapten Synthesis and Conjugation Workflow
Caption: Workflow for hapten synthesis and conjugation.
Monoclonal Antibody Production Workflow
Caption: Monoclonal antibody production workflow.
Competitive ELISA Workflow
Caption: Competitive ELISA workflow.
Application Notes and Protocols for the Sample Preparation of 3-Ketocarbofuran in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail validated methods for the extraction and cleanup of 3-ketocarbofuran, a significant metabolite of the insecticide carbofuran, from environmental matrices. The following protocols provide step-by-step instructions for sample preparation of soil and water samples prior to analysis by chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound and related compounds in various environmental and agricultural matrices. These values are essential for assessing method performance and ensuring data quality.
| Analyte(s) | Matrix | Sample Preparation Method | Analytical Technique | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound, Carbofuran, 3-Hydroxycarbofuran | Rice Straw | Not specified | HPLC-FLD | Not specified | Not specified | 0.04 mg/kg | [1] |
| Carbofuran, 3-Hydroxycarbofuran | Coconut Water | Solid-Phase Extraction (C18) | HPLC-UV | 81 - 95 | 0.008 - 0.01 µg/mL | Not specified | [2] |
| General Pesticide Mix | Clay Loam Soil | QuEChERS | LC-MS/MS & GC-MS/MS | 70 - 120 (general) | Not specified for this compound | Not specified for this compound | [3] |
| General Pesticide Mix | Agricultural Soils | Modified QuEChERS | GC-MS/MS | 70 - 120 (general) | Not specified for this compound | 50 ng/g (general) | [4] |
Experimental Protocols
QuEChERS Method for Extraction of this compound from Soil
This protocol is adapted from a general method for pesticide residue analysis in soil and should be validated specifically for this compound. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in a few simple steps.
Materials:
-
Homogenized soil sample
-
Deionized water
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 10 mL of deionized water and let it hydrate for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile (ACN) to the soil sample in the centrifuge tube.
-
Add the appropriate internal standard.
-
Vortex or shake vigorously for 1 minute.
-
-
Salting Out:
-
Add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS/MS. A solvent exchange to a more GC-compatible solvent may be necessary for GC analysis.
Solid-Phase Extraction (SPE) for this compound in Water
This protocol is adapted from a validated method for the extraction of the structurally similar compound, 3-hydroxycarbofuran, from water. It is recommended to validate this method for this compound to ensure optimal performance.
Materials:
-
Water sample
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 100 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained analytes with 5-10 mL of a suitable organic solvent, such as acetonitrile or ethyl acetate. Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., methanol or mobile phase).
-
-
Analysis: The reconstituted sample is ready for injection into the LC-MS/MS or other suitable analytical system.
Visualizations
The following diagrams illustrate the experimental workflows for the sample preparation of this compound.
Caption: QuEChERS workflow for soil sample preparation.
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Derivatization of 3-Ketocarbofuran for Enhanced GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketocarbofuran is a significant metabolite of the broad-spectrum carbamate pesticide, carbofuran. Monitoring its presence in various matrices is crucial for toxicological assessments and environmental monitoring. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of such compounds. However, the direct analysis of this compound by GC is challenging due to its polarity and thermal lability, which can lead to poor chromatographic peak shape and inaccurate quantification.
Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, making it amenable to GC analysis. This application note provides detailed protocols for two effective derivatization methods for this compound: a two-step methoximation-silylation and an acylation using trifluoroacetic acid anhydride (TFAA). These methods enhance the chromatographic performance and detection sensitivity of this compound.
Quantitative Data Summary
The following tables summarize the performance data for the analysis of this compound and related metabolites using derivatization followed by GC-MS or a comparable analytical technique.
Table 1: Performance of Trifluoroacetyl Derivatization for Carbofuran Metabolites by GC-MS/MS
| Analyte | Limit of Detection (LOD) (ng/mL) | Recovery (%) | Precision (RSD, %) |
| This compound | 0.015 - 0.151 | 81 - 107 | < 18 |
| 3-Hydroxycarbofuran | 0.015 - 0.151 | 81 - 107 | < 18 |
| Carbofuran | 0.015 - 0.151 | 81 - 107 | < 18 |
| Data sourced from a study on the determination of carbofuran and its metabolites in human plasma using trifluoroacetic acid anhydride derivatization.[1] |
Table 2: Performance of Micellar Electrokinetic Chromatography (MEKC) for Carbofuran and its Metabolites
| Analyte | Limit of Detection (LOD) (µM) | Linear Range (µM) | Recovery in Rice (%) |
| This compound | 0.3 | 1.0 - 50.0 | 95.5 ± 1.4 |
| 3-Hydroxycarbofuran | 0.3 | 1.0 - 50.0 | 95.5 ± 1.4 |
| Carbofuran | 0.3 | 1.0 - 50.0 | 95.5 ± 1.4 |
| While not a GC method, this data provides a benchmark for the analytical performance of this compound analysis.[2] |
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation
This protocol is a robust method for the derivatization of ketones. The first step, methoximation, protects the keto group and prevents tautomerization. The subsequent silylation of any other active hydrogens increases the volatility of the molecule.
Materials:
-
Sample extract containing this compound, dried under a stream of nitrogen.
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Pyridine (anhydrous).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Methoximation:
-
To the dried sample residue in a reaction vial, add 50 µL of the methoxyamine hydrochloride solution in pyridine.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the vial at 60°C for 60 minutes in a heating block.
-
After incubation, allow the vial to cool to room temperature.
-
-
Silylation:
-
To the cooled reaction mixture, add 100 µL of MSTFA.
-
Recap the vial tightly and vortex briefly.
-
Incubate the vial at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
Protocol 2: Acylation with Trifluoroacetic Acid Anhydride (TFAA)
Acylation with TFAA is a rapid and effective method for derivatizing compounds with active hydrogens, including the enol form of ketones. The resulting trifluoroacetyl derivatives are highly volatile.
Materials:
-
Sample extract containing this compound, dried under a stream of nitrogen.
-
Trifluoroacetic acid anhydride (TFAA).
-
Acetonitrile (anhydrous).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Reconstitution:
-
Reconstitute the dried sample extract in 100 µL of acetonitrile.
-
-
Acylation:
-
Add 50 µL of TFAA to the sample solution in the reaction vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 20 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS injection.
-
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Chemical derivatization pathways for this compound.
References
- 1. Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of carbofuran, carbosulfan, isoprocarb, 3-hydroxycarbofuran, and this compound by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 3-Ketocarbofuran Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 3-ketocarbofuran.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound peak is tailing or showing significant fronting. What are the likely causes and solutions?
Peak asymmetry can be caused by several factors related to the matrix or the analytical method itself.
-
Matrix Overload: Complex matrices can overload the analytical column.
-
Solution: Dilute the sample extract to reduce the concentration of matrix components. Also, consider a more thorough sample cleanup procedure.
-
-
Column Contamination: Co-extracted matrix components can accumulate on the column, affecting peak shape.
-
Solution: Implement a column washing step between injections or use a guard column to protect the analytical column.
-
-
Inappropriate Mobile Phase: A mismatch between the sample solvent and the initial mobile phase can cause peak distortion.
-
Solution: Ensure the final sample extract is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.
-
Q2: I am experiencing low and inconsistent recovery for this compound. How can I improve it?
Low and variable recovery is a common issue when dealing with complex matrices.
-
Inefficient Extraction: The extraction solvent and conditions may not be optimal for this compound in your specific matrix.
-
Analyte Loss During Cleanup: The cleanup step may be removing the analyte along with the interferences.
-
Solution: Evaluate the sorbents used in dispersive solid-phase extraction (dSPE). For instance, while graphitized carbon black (GCB) is excellent for removing pigments, it can also adsorb planar molecules like this compound.[2] Consider using a combination of PSA (primary secondary amine) and C18 sorbents.
-
-
Degradation of Analyte: this compound may be unstable under the extraction or cleanup conditions.
-
Solution: Ensure that the pH is controlled during the extraction process, especially for pH-sensitive compounds. The use of buffering salts in the QuEChERS method can help maintain a stable pH.[3]
-
Q3: My signal intensity for this compound is significantly lower in my sample matrix compared to the solvent standard (signal suppression). What steps can I take to mitigate this?
Signal suppression is a classic matrix effect in LC-MS/MS analysis.[5][6][7][8][9]
-
Co-eluting Matrix Components: Molecules from the matrix that elute at the same time as this compound can compete for ionization in the mass spectrometer source.[6]
-
Solution 1: Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering matrix components.
-
Solution 2: Enhance Sample Cleanup: Utilize more selective cleanup steps in your sample preparation protocol, such as different sorbents in dSPE or a cartridge-based solid-phase extraction (SPE) method.[10][11]
-
Solution 3: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[12][13][14][15] This helps to compensate for the signal suppression by subjecting the standards to the same matrix effects as the samples.
-
Solution 4: Isotope Dilution: Use a stable isotope-labeled internal standard (SIL-IS) for this compound.[16][17][18][19][20] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same matrix effects, providing the most accurate correction.
-
Q4: I am observing significant signal enhancement for my analyte. How should I address this?
Signal enhancement, though less common than suppression, can also lead to inaccurate quantification.
-
Matrix Components Aiding Ionization: Some co-eluting matrix components can facilitate the ionization of this compound.
-
Solution: Similar to addressing signal suppression, improving chromatographic separation and sample cleanup are key. Matrix-matched calibration or the use of a stable isotope-labeled internal standard are also highly effective in compensating for signal enhancement.[12][13][14][15][16][17][18][19][20]
-
Q5: My chromatogram shows a high number of interfering peaks around the retention time of this compound. How can I clean up my sample more effectively?
A high level of background interference can compromise the identification and quantification of your analyte.
-
Insufficient Cleanup: The chosen cleanup method may not be effective for your specific matrix.
-
Solution 1: Optimize dSPE Sorbents: Experiment with different types and amounts of dSPE sorbents. A combination of PSA and C18 is a good starting point. For highly pigmented samples where GCB is necessary, carefully optimize the amount to minimize analyte loss.
-
Solution 2: Implement SPE: For very complex matrices, a cartridge-based SPE cleanup can provide a more thorough removal of interferences compared to dSPE.[10][11][21]
-
Solution 3: High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can help to distinguish the analyte signal from interfering ions with the same nominal mass.[22]
-
Q6: My results are not reproducible between injections. What are the potential sources of this variability?
Poor reproducibility can stem from various stages of the analytical workflow.
-
Inconsistent Sample Preparation: Variability in the sample preparation steps can lead to inconsistent matrix effects and analyte recovery.
-
Solution: Ensure precise and consistent execution of each step of the sample preparation protocol. Automation of sample preparation can significantly improve reproducibility.[23]
-
-
Instrumental Drift: Changes in the LC-MS/MS system's performance over a sequence of injections can cause variability.
-
Solution: Regularly check the system's stability by injecting quality control (QC) samples throughout the analytical batch.
-
-
Matrix Effects Variability: The composition of the matrix can vary between samples, leading to different degrees of signal suppression or enhancement.
-
Solution: The standard addition method, where known amounts of the analyte are spiked into each sample extract, can be very effective in these situations, although it is more labor-intensive.[24]
-
Q7: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What should I check?
A poor calibration curve indicates a non-linear or inconsistent response.
-
Matrix Effects in Standards: If using solvent-based standards with matrix-containing samples, the non-linear response could be due to uncompensated matrix effects.
-
Inappropriate Calibration Range: The concentration range of your calibration standards may not be appropriate for your samples.
-
Solution: Adjust the calibration range to bracket the expected concentrations of this compound in your samples.
-
-
Weighted Regression: In LC-MS/MS analysis, the variance of the response is often not constant across the calibration range.
-
Solution: Consider using a weighted linear regression (e.g., 1/x or 1/x²) to improve the fit of the calibration curve, especially at the lower concentration levels.[14]
-
Frequently Asked Questions (FAQs)
FAQ1: What is a matrix effect and why is it a problem in this compound quantification?
A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[5][6][7][8][9] This can lead to either signal suppression (a decrease in signal) or signal enhancement (an increase in signal). These effects are problematic because they can lead to inaccurate and unreliable quantification of this compound, potentially resulting in false negative or false positive results.
FAQ2: What are the most common sample preparation techniques to minimize matrix effects for this compound?
The most common and effective sample preparation techniques are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an acetonitrile extraction followed by a cleanup step using dispersive solid-phase extraction (dSPE).[1][2][3][4] It is widely used for pesticide analysis in food and agricultural samples.
-
Solid-Phase Extraction (SPE): This technique uses a packed cartridge to selectively adsorb the analyte or interferences, providing a more rigorous cleanup than dSPE.[10][11][21] It is often used for more complex matrices or when lower detection limits are required.
FAQ3: When should I use matrix-matched calibration versus an internal standard?
-
Matrix-Matched Calibration: This is a good option when you have access to a representative blank matrix (a sample of the same type that is free of the analyte). It is effective at compensating for matrix effects but requires a different calibration curve for each matrix type.[12][13][14][15]
-
Internal Standard: Using an internal standard is generally preferred, especially when a stable isotope-labeled version of the analyte is available. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction. It can be used across different matrices, simplifying the workflow.[16][17][18][19][20] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not provide complete correction for matrix effects.
FAQ4: What are the advantages of using an isotope-labeled internal standard for this compound analysis?
Using a stable isotope-labeled internal standard (SIL-IS) for this compound offers several key advantages:
-
Accurate Correction for Matrix Effects: The SIL-IS has virtually identical chemical and physical properties to this compound, so it experiences the same degree of ion suppression or enhancement.[16][17][19]
-
Correction for Sample Preparation Variability: Adding the SIL-IS at the beginning of the sample preparation process allows it to correct for any analyte loss during extraction and cleanup.[19]
-
Improved Precision and Accuracy: By correcting for both matrix effects and sample processing variability, the SIL-IS significantly improves the overall precision and accuracy of the quantification.
FAQ5: How can I assess the extent of matrix effects in my method?
The extent of matrix effects can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a pure solvent standard at the same concentration.
Formula: Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Solvent Standard)
-
An MF < 1 indicates signal suppression.
-
An MF > 1 indicates signal enhancement.
-
An MF = 1 indicates no matrix effect.
Quantitative Data Summary
Table 1: Recovery of Carbofuran and its Metabolites using SPE and LC-UV
| Compound | Matrix | Fortification Level (µg/mL) | Average Recovery (%) | Relative Standard Deviation (%) |
| Carbofuran | Coconut Water | 0.01 - 2.5 | 81 - 95 | 1.6 - 12.5 |
| 3-Hydroxycarbofuran | Coconut Water | 0.01 - 2.5 | 81 - 95 | 1.6 - 12.5 |
| 3-Hydroxycarbofuran | Water | Not Specified | 81 - 95 | Not Specified |
Data extracted from references[25][26]. Note: Data for this compound was not explicitly separated in these studies but is expected to have similar recovery due to structural similarity to 3-hydroxycarbofuran.
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Fruits and Vegetables [2]
-
Sample Homogenization:
-
Chop the sample into small pieces.
-
Freeze the chopped sample (e.g., at -20°C).
-
Homogenize the frozen sample to a fine powder.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard if used (e.g., Carbofuran-d3).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube.
-
The dSPE tube should contain a mixture of sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
Filter through a 0.22 µm filter before LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples [25][26]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a slow flow rate (e.g., 5-10 mL/min).
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Analyte Elution:
-
Elute the retained analytes with a suitable organic solvent (e.g., 2 x 5 mL of acetonitrile).
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase or a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: QuEChERS experimental workflow.
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Troubleshooting decision tree.
References
- 1. Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 5. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. it.restek.com [it.restek.com]
- 7. Matrix effects in quantitative pesticide analysis using liquid chromatography–mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. gcms.cz [gcms.cz]
- 11. Solid-phase extraction in clinical biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 13. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isotope-dilution gas chromatography-mass spectrometry method for the analysis of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. mdpi.com [mdpi.com]
- 23. lcms.cz [lcms.cz]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Mobile Phase for 3-Ketocarbofuran Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of 3-Ketocarbofuran.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for this compound can arise from several factors. A common cause is the interaction of the analyte with active sites on the silica-based stationary phase. To address this, consider the following:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled. For carbamate compounds, using a slightly acidic mobile phase can help to suppress the ionization of silanol groups on the column, reducing peak tailing. A buffer, such as a phosphate buffer, is recommended to maintain a consistent pH.
-
Sample Solvent: The solvent used to dissolve the sample can also contribute to peak distortion. Whenever possible, dissolve your sample in the mobile phase itself. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent to remove these contaminants.
Q2: I am observing a drifting baseline during my analysis. What could be the cause?
A2: A drifting baseline can compromise the accuracy of your quantification. Potential causes include:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is indicative of a well-equilibrated system.
-
Mobile Phase Instability: If your mobile phase is composed of multiple solvents, ensure they are thoroughly mixed and degassed. Inconsistent mixing can lead to a drifting baseline. If using a gradient, a rising baseline might be observed at low UV wavelengths if one of the solvents (like methanol) absorbs at that wavelength.[1]
-
Contaminated Mobile Phase: Use high-purity solvents and reagents for your mobile phase preparation to avoid introducing contaminants that can cause baseline drift.
Q3: My retention times for this compound are not reproducible. How can I improve this?
A3: Poor reproducibility of retention times is a common issue in HPLC. Here are some troubleshooting steps:
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of retention time variability. Ensure you are using a precise and consistent method for preparing your mobile phase for every run.
-
Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Using a column oven to maintain a constant temperature is highly recommended.[2]
-
Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition. Inconsistent flow from the pump will directly affect retention times.[3]
Q4: I am not getting adequate separation between this compound and other components in my sample. What should I do?
A4: To improve the resolution of your separation, you can modify the mobile phase composition:
-
Organic Modifier Ratio: In reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer will alter the retention times of your analytes. A lower percentage of the organic solvent will generally increase retention and may improve separation.
-
Choice of Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, trying the other may alter the elution order and improve the separation of co-eluting peaks.
-
Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic elution may not provide adequate separation for all components. A gradient elution, where the mobile phase composition is changed over the course of the run, can often improve resolution for complex samples.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the analysis of this compound?
A1: Based on methods developed for the parent compound, carbofuran, and its other metabolites, a good starting point for a reversed-phase HPLC method for this compound would be a mixture of acetonitrile and a buffered aqueous phase.[5] For example, a mobile phase consisting of Acetonitrile and Potassium Dihydrogen Orthophosphate buffer (e.g., in a 60:40 v/v ratio) with the pH adjusted to around 5.8 has been used for carbofuran analysis and can be a suitable starting point.
Q2: What type of HPLC column is recommended for this compound analysis?
A2: A C18 column is the most common choice for the analysis of carbofuran and its metabolites in reversed-phase HPLC and is a suitable starting point for this compound.[6] C8 columns can also be considered.
Q3: What detection wavelength should I use for this compound?
A3: For carbofuran and its related compounds, UV detection is commonly employed. A wavelength of around 280 nm has been used for carbofuran and 3-hydroxycarbofuran.[5] Another study suggests a wavelength of 275 nm.[7] It is advisable to determine the UV absorbance maximum of this compound to select the optimal detection wavelength for your analysis.
Q4: How does the pH of the mobile phase affect the analysis of this compound?
A4: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[8] While this compound itself is not strongly ionizable, controlling the pH is crucial for maintaining a consistent and reproducible separation, as it can affect the ionization state of silanol groups on the stationary phase.[9] Using a buffer in the mobile phase helps to resist changes in pH and improves method robustness.[8]
Experimental Protocols
HPLC Method for this compound (Starting Conditions)
This protocol provides a set of starting conditions for the HPLC analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 5.8 with phosphoric acid) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of carbofuran and its metabolites, which can serve as a reference for optimizing the method for this compound.
| Parameter | Value | Reference |
| Mobile Phase | Acetonitrile and Potassium Dihydrogen Orthophosphate (60:40) | [5] |
| pH | 5.8 | |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 282 nm | [5] |
| Retention Time (Carbofuran) | 4.052 min |
Visualizations
Caption: Workflow for HPLC Mobile Phase Optimization.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
- 1. youtube.com [youtube.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. mastelf.com [mastelf.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. veeprho.com [veeprho.com]
Technical Support Center: 3-Ketocarbofuran Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of 3-Ketocarbofuran.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low sensitivity when analyzing this compound?
A1: The most common causes of low sensitivity are often related to matrix effects, suboptimal ionization source conditions, and inefficient sample preparation.[1][2][3] Co-eluting matrix components can suppress the ionization of this compound, leading to a significant drop in signal intensity.[3][4] It is also crucial to optimize electrospray ionization (ESI) parameters, as incorrect settings can lead to poor ionization efficiency.[5][6]
Q2: Which ionization mode is best for this compound analysis?
A2: Positive ion mode electrospray ionization (ESI+) is typically used for the analysis of carbofuran and its metabolites, including this compound.[7] Carbamates generally respond well in positive ESI mode.
Q3: What are the recommended MRM transitions for this compound?
A3: For quantitative analysis of this compound using a triple quadrupole mass spectrometer, the following Multiple Reaction Monitoring (MRM) transitions are recommended:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 236 | 208 | 25 |
| This compound (Qualifier) | 236 | 151 | 10 |
Table 1: Recommended MRM transitions for this compound.[8]
Q4: Should I use an internal standard for this compound analysis?
A4: Yes, using a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[9] this compound-d3 is an ideal internal standard for this purpose.[10]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
-
Suboptimal Ion Source Parameters:
-
Solution: Optimize the ESI source parameters, including capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[11] A systematic approach, such as a design of experiments (DoE), can be effective in finding the optimal settings.[1] The cone voltage (or fragmentor/declustering potential) is particularly critical; a voltage that is too low can result in poor ion transmission, while a voltage that is too high can cause in-source fragmentation.[5][6][12]
-
-
Matrix-Induced Signal Suppression:
-
Solution: Improve sample cleanup to remove interfering matrix components.[3][13] Techniques like dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18) are effective.[11] Diluting the sample extract can also mitigate matrix effects.[12] Additionally, ensure chromatographic separation of this compound from the bulk of the matrix components.[4]
-
-
Incorrect MRM Transitions or Tuning:
-
Solution: Verify that the correct precursor and product ions are being monitored and that the collision energies are optimized for your specific instrument.[14] Infuse a standard solution of this compound to tune the mass spectrometer parameters.
-
-
Sample Degradation:
-
Solution: this compound can be susceptible to degradation. Ensure samples are stored properly (e.g., at -20°C) and analyzed promptly after preparation.[11]
-
Caption: Troubleshooting workflow for low signal of this compound.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions:
-
Solution: Ensure the analytical column is appropriate for carbamate analysis.[15] Optimize the mobile phase composition, gradient, and flow rate. The pH of the mobile phase can also affect peak shape.
-
-
Injection of High Organic Content Solvent:
-
Solution: If using a QuEChERS-based method, the final extract will be high in acetonitrile. Injecting this directly can cause poor peak shape for early eluting compounds. Consider a solvent exchange step or online dilution if your LC system has this capability.[13]
-
-
Column Contamination or Degradation:
-
Solution: Implement a column washing step after each analytical run. If performance does not improve, consider replacing the column.
-
Issue 3: High Background Noise
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents:
-
Solution: Use high-purity, LC-MS grade solvents and reagents.[16] Prepare fresh mobile phases daily.
-
-
Dirty Ion Source:
-
Solution: Clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's recommendations.
-
-
Carryover from Previous Injections:
-
Solution: Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure.
-
Experimental Protocols
QuEChERS Sample Preparation for this compound in Food Matrices
This protocol is a modified version of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for the extraction of this compound from fruits and vegetables.[11][17]
1. Sample Extraction:
- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- If a deuterated internal standard is used (e.g., this compound-d3), add it at this stage.[10]
- Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately cap and shake the tube vigorously for 1 minute.
- Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg anhydrous MgSO₄ and 150 mg Primary Secondary Amine (PSA).
- For samples with high fat content, add 150 mg of C18 sorbent.
- Shake for 30 seconds.
- Centrifuge at ≥4000 rpm for 5 minutes.
- The supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.
Caption: QuEChERS sample preparation workflow.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for carbofuran and its metabolites from various studies. These values can serve as a benchmark for method development and validation.
| Compound | Matrix | Method | LOQ (ng/g) | Recovery (%) | Reference |
| This compound | Rice | MEKC-UV | 70.6 | 95.5 ± 1.4 | [18] |
| This compound | Food | LC-QqTOF-MS | 70 | 55-94 | |
| Carbofuran | Duck Liver | UPLC-MS/MS | 2 | 91.8 - 108.9 | [19] |
| 3-Hydroxycarbofuran | Duck Liver | UPLC-MS/MS | 2 | 91.8 - 108.9 | [19] |
| Carbofuran | Various Foods | LC-MS/MS | 10 | >75 | [12] |
| 3-Hydroxycarbofuran | Various Foods | LC-MS/MS | 10 | >75 | [12] |
Table 2: Summary of quantitative data for carbofuran and its metabolites.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Carbofuran self-poisoning: forensic and analytic investigations in twins and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov.tw [fda.gov.tw]
- 9. lcms.cz [lcms.cz]
- 10. This compound-d3 | CAS | LGC Standards [lgcstandards.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
- 15. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 17. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 18. Analysis of carbofuran, carbosulfan, isoprocarb, 3-hydroxycarbofuran, and this compound by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting peak tailing in 3-Ketocarbofuran chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatography of 3-Ketocarbofuran.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in chromatography is a phenomenon where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is quantitatively measured by the asymmetry factor (As) or tailing factor (Tf). A value greater than 1.2 indicates significant tailing.[2][3] This distortion can negatively impact the accuracy of peak integration, reduce the resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[2]
Q2: What are the common causes of peak tailing for this compound?
A2: Peak tailing for this compound, a metabolite of carbofuran, can arise from several factors, often related to its chemical structure which includes a polar ketone group and a carbamate moiety.[4][5] The most common causes include:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing for polar compounds.[2][6][7] The polar ketone and carbamate groups of this compound can interact with these active sites, leading to peak distortion.[2]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At a higher pH, silanol groups are more likely to be ionized and interact with the analyte.[6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1][3]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to voids or channels in the packing material, which can cause peak tailing.[1][6][8]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[3]
Troubleshooting Guides
Guide 1: Addressing Secondary Silanol Interactions
This guide provides a systematic approach to diagnosing and mitigating peak tailing caused by interactions between this compound and active silanol groups on the column.
Step 1: Initial Assessment
-
Symptom: Asymmetrical peaks with a pronounced tail, particularly for this compound, while non-polar compounds in the same run may exhibit better peak shape.
-
Action: Calculate the asymmetry factor (As) for the this compound peak. An As > 1.2 suggests that secondary interactions may be the cause.[3]
Step 2: Methodological Adjustments
-
Mobile Phase pH Modification: Adjust the pH of the mobile phase to suppress the ionization of silanol groups. Lowering the pH (e.g., to between 3 and 4) can often improve peak shape for compounds interacting with silanols.[9]
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA can interact with the active silanol sites, reducing their availability to interact with this compound.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol interactions.[1]
Step 3: Column Selection
-
End-Capped Columns: Utilize a column that is "end-capped," where the residual silanol groups are chemically deactivated with a small silylating agent.[10] This significantly reduces the potential for secondary interactions.
-
Columns with Novel Bonding Chemistries: Consider columns with polar-embedded or polar-endcapped stationary phases, which are designed to shield the silica surface and improve peak shape for polar analytes.
Illustrative Data on pH and Additive Effects:
| Mobile Phase Condition | Asymmetry Factor (As) for this compound |
| Methanol/Water (50:50) | 1.8 |
| Methanol/Water (50:50) with 0.1% Formic Acid (pH ~3.5) | 1.3 |
| Methanol/Water (50:50) with 0.1% Triethylamine | 1.2 |
Guide 2: Optimizing Injection and Column Conditions
This guide focuses on troubleshooting peak tailing related to sample overload and physical issues with the column.
Step 1: Evaluate Sample Concentration and Injection Volume
-
Symptom: All peaks in the chromatogram, including this compound, exhibit tailing that worsens with increasing sample concentration.
-
Action: Perform a dilution series of your sample. If peak shape improves with lower concentrations, the issue is likely column overload.[1] Reduce the injection volume or dilute the sample.
Step 2: Inspect and Maintain the Column
-
Symptom: A sudden onset of peak tailing for all compounds, possibly accompanied by an increase in backpressure.
-
Action:
-
Flush the Column: Wash the column with a strong solvent to remove any potential contaminants.
-
Reverse the Column: If a void has formed at the inlet, reversing the column and flushing it may help.
-
Use a Guard Column: A guard column installed before the analytical column can protect it from contaminants and prolong its life.[8]
-
Experimental Protocol: Column Flushing Procedure
-
Disconnect the column from the detector.
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min).
-
Flush the column with a series of solvents, starting with the mobile phase without the buffer salts.
-
Gradually introduce a strong, miscible solvent (e.g., isopropanol or acetonitrile).
-
Flush with the strong solvent for at least 30 column volumes.
-
Gradually re-introduce the mobile phase.
-
Reconnect the column to the detector and allow the system to equilibrate.
Visual Troubleshooting Workflows
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. This compound | C12H13NO4 | CID 27999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CARBOFURAN-3-KETO | 16709-30-1 [chemicalbook.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Stability of 3-Ketocarbofuran in different solvents and pH
This technical support center provides guidance on the stability of 3-ketocarbofuran in various experimental conditions. Due to the limited availability of direct quantitative data in published literature, this guide also includes information on its parent compound, carbofuran, as a reference, along with generalized experimental protocols to assist researchers in conducting their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common laboratory solvents?
A1: There is a notable lack of specific quantitative data, such as half-lives, for the stability of this compound in common organic solvents like methanol and acetonitrile in the scientific literature. However, some inferences can be drawn from analytical practices:
-
Acetonitrile: Analytical standards of this compound are often sold as solutions in acetonitrile and are recommended to be stored at low temperatures (e.g., -20°C).[1][2] This suggests that this compound has reasonable stability in acetonitrile under these storage conditions, making it a suitable solvent for preparing stock solutions for analytical studies.
-
Methanol: Methanol is also used in analytical methods for the detection of this compound, typically as a component of the mobile phase in liquid chromatography.[3][4] This implies at least short-term stability during the course of an analysis. However, for long-term storage, acetonitrile may be preferred. For some compounds, methanol, being a protic solvent, can be more reactive than the aprotic acetonitrile.[5][6]
Q2: What is the stability of this compound in aqueous solutions and at different pH levels?
-
Carbofuran as a proxy: The stability of carbofuran is highly dependent on pH. It is relatively stable in acidic to neutral conditions but degrades rapidly under alkaline (high pH) conditions.[7]
-
Inference for this compound: It is plausible that this compound exhibits similar pH sensitivity and is more susceptible to degradation in alkaline environments. One study on the basic hydrolysis of carbofuran derivatives in microemulsions included this compound, indicating its reactivity under basic conditions.
-
Soil Studies: In soil, this compound is considered to be short-lived. One study reported that in sterile muck soil, only 50% of this compound remained after one week. When formed from the degradation of 3-hydroxycarbofuran in natural soils, this compound disappeared within 4 days in loam and within a week in muck.
Q3: What are the typical degradation products of this compound?
A3: The specific degradation pathway of this compound itself is not well-documented in the available literature. It is primarily known as a metabolite of carbofuran.[7][8] The degradation of carbofuran proceeds through hydrolysis and oxidation, leading to various phenolic compounds.[7] It is likely that the degradation of this compound would also involve the breakdown of the carbamate ester bond, leading to the formation of this compound phenol.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of this compound in a newly prepared standard solution. | The solvent may be impure or contain contaminants that catalyze degradation. The pH of the solution, especially if aqueous, might be alkaline. | Prepare fresh solutions using high-purity, HPLC-grade solvents. If using aqueous solutions, ensure they are buffered to a neutral or slightly acidic pH (e.g., pH 4-7). Store stock solutions at -20°C in a tightly sealed container. |
| Inconsistent results in stability studies. | Temperature fluctuations during the experiment. Inconsistent preparation of solutions. Adsorption of the analyte to the container surface. | Use a temperature-controlled incubator or water bath. Prepare all solutions from a single, well-characterized stock solution. Consider using silanized glassware to minimize adsorption. |
| Difficulty in separating this compound from its degradation products during analysis. | The analytical method may not have sufficient resolution. | Optimize the chromatographic method. This may involve adjusting the mobile phase composition, changing the column, or modifying the gradient program. Refer to published analytical methods for carbofuran and its metabolites for starting conditions.[3][4] |
Data on Stability of Carbofuran (as a reference)
Since specific data for this compound is limited, the following table provides information on the stability of its parent compound, carbofuran.
| Solvent/Matrix | pH | Condition | Half-life (DT50) |
| Aqueous Solution | 4 | - | Stable |
| Aqueous Solution | 7 | - | 28-46 days |
| Aqueous Solution | 9 | - | 0.1 days |
| Soil | Varies | Field conditions | 1.24 days |
Note: This data is for carbofuran and should be used as an indicator of potential behavior, not as a direct measure of this compound stability.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Solvents
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of analytical grade this compound.
-
Dissolve it in a class A volumetric flask using the solvent to be tested (e.g., acetonitrile, methanol) to prepare a concentrated stock solution (e.g., 1000 µg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the same solvent to a suitable working concentration (e.g., 10 µg/mL) in several amber glass vials.
-
-
Incubation:
-
Store the vials at a constant temperature (e.g., 25°C and 40°C) in a temperature-controlled chamber.
-
Include a control set of vials stored at a low temperature where degradation is expected to be minimal (e.g., -20°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), take a vial from each temperature condition.
-
Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50) at each temperature.
-
Protocol for Assessing the Hydrolytic Stability of this compound at Different pHs
-
Preparation of Buffer Solutions:
-
Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) according to standard laboratory procedures.
-
-
Preparation of Test Solutions:
-
Prepare a concentrated stock solution of this compound in a water-miscible solvent like acetonitrile.
-
Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration, ensuring the organic solvent concentration is low (e.g., <1%) to avoid co-solvent effects.
-
-
Incubation:
-
Incubate the buffered solutions in a constant temperature environment (e.g., 25°C) in the dark to prevent photolysis.
-
-
Sampling and Analysis:
-
At specified time points, collect samples from each pH solution.
-
Immediately neutralize the sample if necessary to quench the reaction and analyze for the remaining concentration of this compound using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the degradation rate constant and half-life for this compound at each pH level.
-
Visualizations
References
- 1. 3-酮呋喃丹 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Q: What points need to be considered when replacing acetonitrile with methanol? : Shimadzu (Europe) [shimadzu.eu]
- 6. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 7. pertanika2.upm.edu.my [pertanika2.upm.edu.my]
- 8. This compound | C12H13NO4 | CID 27999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of 3-Ketocarbofuran during sample storage
This technical support center provides guidance on preventing the degradation of 3-Ketocarbofuran during sample storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a major metabolite of the carbamate insecticide Carbofuran.[1][2] It is a potent acetylcholinesterase inhibitor, making it toxic to various organisms.[2] Ensuring its stability in samples is critical for accurate toxicological assessments and residue analysis in food and environmental samples.[1]
Q2: What are the primary pathways of this compound degradation?
A2: Like its parent compound, Carbofuran, this compound is susceptible to degradation through three primary pathways:
-
Hydrolysis: The breakdown of the molecule by reaction with water. This process is significantly influenced by pH.
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation.
-
Microbial Degradation: Breakdown by microorganisms present in the sample matrix.[1]
Q3: What are the ideal storage conditions for this compound analytical standards and samples?
A3: For long-term stability, analytical standards and samples containing this compound should be stored at -20°C or below in tightly sealed, amber glass vials to protect from light and prevent evaporation.[3][4]
Q4: How does pH affect the stability of this compound?
A4: Carbamates, including this compound, are generally unstable in alkaline conditions. Hydrolysis is the primary degradation pathway influenced by pH, with the rate of degradation increasing significantly in basic (high pH) solutions. For optimal stability, samples should be maintained at a neutral or slightly acidic pH.
Q5: Can repeated freeze-thaw cycles affect the stability of this compound?
A5: While specific data on this compound is limited, repeated freeze-thaw cycles can be detrimental to the stability of many organic compounds. It is best practice to aliquot samples into smaller volumes to avoid repeated thawing and freezing of the entire sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound from stored samples. | Hydrolysis: The sample pH may be alkaline, leading to rapid degradation. | - Measure the pH of the sample matrix. If alkaline, adjust to a neutral or slightly acidic pH (e.g., pH 6-7) using a suitable buffer or acid before storage.- Store samples at -20°C or lower to slow down the hydrolysis rate. |
| Photodegradation: Samples were exposed to light during storage or handling. | - Always store samples in amber vials or wrap clear vials in aluminum foil.- Minimize exposure to ambient and direct light during sample processing. | |
| Thermal Degradation: Samples were stored at too high a temperature. | - Ensure samples are consistently stored at or below -20°C.- Use cold packs or dry ice when transporting samples. | |
| Microbial Activity: For non-sterile biological or environmental samples, microbial degradation may have occurred. | - If possible, filter-sterilize the sample before storage.- Store at -80°C to inhibit microbial activity. | |
| Inconsistent results between replicate samples. | Non-homogenous sample: The analyte may not be evenly distributed in the sample matrix. | - Thoroughly homogenize the entire sample before taking aliquots. |
| Variable storage conditions: Replicates were not stored under identical conditions. | - Ensure all replicate samples are stored in the same location and under the same temperature and light conditions. | |
| Appearance of unknown peaks in chromatograms of stored samples. | Degradation Products: The unknown peaks are likely degradation products of this compound, such as carbofuran phenol.[1] | - Analyze for known degradation products to confirm.- Review and optimize storage and handling procedures to minimize degradation. |
Quantitative Data on Stability
Table 1: Effect of pH on the Hydrolysis Half-Life of Carbofuran in Water at 25°C
| pH | Half-Life |
| 6.0 | 690 weeks |
| 7.0 | 8.2 weeks |
| 8.0 | 1.0 week |
Source: Data extrapolated from studies on Carbofuran.
Table 2: Effect of Temperature on the Stability of Carbofuran
| Temperature | Stability |
| -20°C | Stable for at least 1 month in C18 solid-phase extraction cartridges.[5] |
| 4°C | Moderate degradation observed over several days.[5] |
| 20°C | Significant degradation observed within days.[5] |
Experimental Protocols
Protocol 1: Sample Preparation for Stability Analysis
This protocol is designed to minimize degradation during the preparation of samples for storage stability studies.
Materials:
-
Homogenizer
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Amber glass vials with PTFE-lined caps
-
Pipettes and sterile filter tips
-
Acetonitrile (ACN), HPLC grade
-
Formic acid or acetic acid
-
Internal standard (if applicable)
Procedure:
-
Homogenization: If the sample is solid (e.g., tissue, soil), homogenize it to ensure uniformity. For liquid samples, ensure they are well-mixed.
-
Extraction (if necessary): For solid or complex matrices, perform an extraction with a suitable solvent, such as acetonitrile. The extraction solvent should be acidified (e.g., with 0.1% formic acid) to maintain a low pH.
-
Centrifugation: Centrifuge the homogenate or extract to pellet any solid debris.
-
pH Adjustment: Transfer the supernatant or liquid sample to a clean tube. Measure the pH. If the pH is above 7, adjust it to between 6 and 7 by adding a small amount of dilute formic acid or acetic acid.
-
Aliquoting: Aliquot the sample into pre-labeled amber glass vials. This prevents the need for repeated freeze-thaw cycles of the entire sample.
-
Storage: Tightly cap the vials and immediately store them at -20°C or -80°C in the dark.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This method can be used to quantify the concentration of this compound in stored samples to assess its stability.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
Start with a suitable gradient, for example, 30% B, increasing to 90% B over 15 minutes. The exact gradient should be optimized for your specific column and system.
Flow Rate: 1.0 mL/min Injection Volume: 20 µL Detection Wavelength: 280 nm
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase or a matrix similar to the samples.
-
Sample Preparation: Thaw the stored samples. If they contain precipitates, centrifuge them before analysis.
-
Injection: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve from the peak areas of the standards. Use this curve to determine the concentration of this compound in the samples.
Visualizations
Caption: Degradation pathways of this compound during sample storage.
Caption: Recommended workflow for sample handling and storage to prevent degradation.
References
- 1. pertanika2.upm.edu.my [pertanika2.upm.edu.my]
- 2. This compound | C12H13NO4 | CID 27999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. agilent.com [agilent.com]
- 5. sctunisie.org [sctunisie.org]
Reducing signal suppression in LC-MS/MS analysis of 3-Ketocarbofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal suppression in the LC-MS/MS analysis of 3-Ketocarbofuran.
Troubleshooting Guide: Reducing Signal Suppression
Signal suppression is a common challenge in LC-MS/MS analysis, leading to reduced sensitivity, accuracy, and reproducibility. This guide provides a systematic approach to identify and mitigate signal suppression when analyzing this compound.
Problem: Low or Inconsistent this compound Signal
Step 1: Confirm Signal Suppression
The first step is to determine if the observed low signal is due to signal suppression from the sample matrix.
-
Symptom: The peak area or height of this compound is significantly lower in a matrix-spiked sample compared to a pure solvent standard of the same concentration.
-
Action: Perform a Matrix Effect Study.
-
Prepare a standard solution of this compound in a pure solvent (e.g., methanol or acetonitrile).
-
Prepare a blank matrix extract using your current sample preparation method.
-
Spike the blank matrix extract with the this compound standard to the same final concentration as the pure solvent standard.
-
Inject both solutions into the LC-MS/MS system and compare the peak areas.
-
Calculate the Matrix Effect (%):
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
-
Step 2: Optimize Sample Preparation
If signal suppression is confirmed, the next step is to improve the sample preparation procedure to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis in food matrices.[1][2]
Recommended Sample Preparation Protocol (Modified QuEChERS)
This protocol is a general guideline and may need optimization for specific matrices.
-
Sample Homogenization:
-
Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable). For dry samples, add a proportional amount of water to rehydrate.
-
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard (e.g., Carbofuran-d3).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube. The choice of sorbent is critical for removing interferences.
-
For general purposes: Use a d-SPE tube containing primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences.[1][2]
-
For pigmented samples (e.g., berries, leafy greens): Consider using graphitized carbon black (GCB) or a proprietary sorbent like Z-Sep+ to remove pigments. Be aware that GCB can retain planar pesticides, so optimization is necessary.
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data on Cleanup Sorbent Performance
The choice of d-SPE sorbent can significantly impact the removal of matrix components and the recovery of the analyte.
| Sorbent | Primary Function | Potential Impact on this compound | Reference |
| PSA (Primary Secondary Amine) | Removes organic acids, sugars, fatty acids | Generally good recovery for carbamates. | [3] |
| C18 (Octadecylsilane) | Removes non-polar interferences (e.g., lipids) | Effective in fatty matrices. | [3] |
| GCB (Graphitized Carbon Black) | Removes pigments (e.g., chlorophyll) | Can cause loss of planar pesticides; requires careful optimization. | |
| Z-Sep+ | Removes lipids and pigments | A good alternative to GCB for pigmented and fatty samples. | [4] |
Step 3: Optimize Chromatographic and Mass Spectrometric Conditions
If signal suppression persists after optimizing sample preparation, further improvements can be made to the LC-MS/MS method.
-
Chromatographic Separation:
-
Goal: To achieve baseline separation of this compound from co-eluting matrix components.
-
Actions:
-
Modify the gradient elution profile to increase the separation of early-eluting compounds, as this is often where significant matrix effects occur.[2]
-
Experiment with different mobile phase additives (e.g., ammonium formate, formic acid) and concentrations to improve peak shape and ionization efficiency.[2]
-
Consider using a different stationary phase (e.g., a column with a different chemistry) to alter selectivity.
-
-
-
Mass Spectrometry Parameters:
-
Goal: To maximize the signal of this compound while minimizing the influence of the matrix.
-
Actions:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for the specific flow rate and mobile phase composition.
-
Fine-tune the Multiple Reaction Monitoring (MRM) parameters for this compound.
-
-
Optimized MRM Parameters for this compound (Example)
The following are example MRM parameters. Optimal values may vary depending on the instrument and source conditions. It is crucial to optimize these parameters on your specific instrument.[5][6]
| Parameter | Recommended Value | Purpose |
| Precursor Ion (Q1) | m/z 236.1 | The protonated molecular ion of this compound. |
| Product Ion (Q3) - Quantifier | m/z 179.1 | A specific fragment ion used for quantification. |
| Product Ion (Q3) - Qualifier | m/z 161.1 | A second fragment ion used for confirmation. |
| Declustering Potential (DP) | 40-60 V | Helps to desolvate the ions entering the mass spectrometer. |
| Collision Energy (CE) | 15-25 eV | The energy used to fragment the precursor ion in the collision cell. |
| Collision Cell Exit Potential (CXP) | 5-15 V | Focuses the product ions as they exit the collision cell. |
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This leads to a lower instrument response for the analyte than what would be observed in a clean standard. The consequence is decreased sensitivity, inaccurate quantification (underestimation of the concentration), and poor method reproducibility.
Q2: What are the common causes of signal suppression in the analysis of this compound?
A2: The primary causes of signal suppression for this compound in LC-MS/MS analysis are:
-
Competition for Ionization: In the electrospray ionization (ESI) source, this compound molecules and co-eluting matrix components compete for the available charge. High concentrations of matrix components can "outcompete" this compound, leading to fewer ionized analyte molecules reaching the detector.
-
Changes in Droplet Properties: Co-eluting non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets. This can hinder the efficient evaporation of the solvent and the release of gas-phase analyte ions, thereby suppressing the signal.
-
Analyte-Matrix Interactions: this compound may form adducts or complexes with matrix components, which can alter its ionization efficiency.
Q3: How can I quantify the matrix effect for my this compound analysis?
A3: The most common method to quantify the matrix effect is through a post-extraction spike experiment. This involves comparing the peak area of this compound in a spiked blank matrix extract to the peak area of a pure solvent standard at the same concentration. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100. A value below 85% or above 115% is generally considered to indicate a significant matrix effect that needs to be addressed.
Q4: What are the most effective sample preparation techniques to reduce signal suppression for this compound?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for reducing matrix effects in the analysis of pesticides like this compound in food samples.[1][2] The key to its success is the dispersive solid-phase extraction (d-SPE) cleanup step. The choice of d-SPE sorbents should be tailored to the matrix. For example, PSA is effective for removing sugars and organic acids, while C18 is used for lipids. For highly pigmented matrices, GCB or Z-Sep+ can be beneficial.
Q5: Can I just dilute my sample to reduce signal suppression?
A5: Yes, sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components. However, this approach also dilutes the analyte of interest, which may compromise the method's sensitivity and limit of quantification (LOQ). Dilution is a viable option if the initial concentration of this compound in the sample is high enough to remain above the LOQ after dilution.
Q6: How does the choice of LC column and mobile phase affect signal suppression?
A6: The LC separation plays a crucial role in minimizing signal suppression by separating this compound from matrix interferences.
-
LC Column: A column with higher efficiency (e.g., smaller particle size) can provide better resolution. Using a column with a different stationary phase chemistry can alter the elution order and potentially separate this compound from interfering compounds.
-
Mobile Phase: Modifying the mobile phase composition and gradient can significantly impact the separation. The addition of modifiers like formic acid or ammonium formate can improve peak shape and ionization efficiency, which can help to mitigate signal suppression.[2]
Q7: When should I consider using an isotopically labeled internal standard?
A7: Using a stable isotope-labeled (SIL) internal standard, such as Carbofuran-d3, is highly recommended for accurate quantification in complex matrices. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by signal suppression can be effectively compensated for, leading to more accurate and precise results.
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry. | Sigma-Aldrich [merckmillipore.com]
Validation & Comparative
A Comparative Guide to Inter-Laboratory Analytical Methods for 3-Ketocarbofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of 3-Ketocarbofuran, a significant metabolite of the pesticide carbofuran. The following sections present a summary of performance data from various analytical techniques, detailed experimental protocols, and a generalized workflow for pesticide analysis. This information is crucial for laboratories involved in pesticide residue analysis, environmental monitoring, and food safety to select and validate appropriate analytical methods.
Quantitative Data Summary
The performance of different analytical methods for this compound and its related compounds is summarized in the tables below. These tables provide a comparative look at the limit of detection (LOD), limit of quantification (LOQ), recovery rates, and precision (expressed as relative standard deviation, RSD) reported in various studies.
Table 1: Performance of Liquid Chromatography-Based Methods
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| LC-QqTOF-MS[1][2][3] | Food (Oranges, Potatoes, Rice) | - | 10 - 70 µg/kg | 55 - 94 | 5 - 13 |
| HPLC-DAD[4] | Biological (Stomach contents, liver, vitreous humor, blood) | - | 6.25 µg/mL | 64.72 - 100.61 | < 15 |
| UPLC-MS/MS[3] | Duck Liver | - | 2 ng/g | > 75.1 | < 14 (intra-day), < 13 (inter-day) |
Table 2: Performance of Other Analytical Methods
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| Micellar Electrokinetic Chromatography[5][6] | Rice | 0.3 µM | 1.0 µM | 95.5 ± 1.4 | 3.3 (repeatability), 4.5 (reproducibility) |
| GC-MS[7] | Sugarcane, Soil | - | - | 88.75 - 100.25 | - |
| GC-MS/MS[8] | Human Blood Plasma | 0.015 - 0.151 ng/mL | 0.50 ng/mL | 81 - 107 | < 18 |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are protocols for some of the key experiments cited in this guide.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QqTOF-MS) for this compound in Food[1][2][3]
-
Sample Preparation (Pressurized Liquid Extraction - PLE):
-
Homogenize the food sample (e.g., oranges, potatoes, rice).
-
Mix the homogenized sample with a drying agent.
-
Extract the sample using an accelerated solvent extractor with an appropriate solvent.
-
Concentrate the extract and reconstitute in a suitable solvent for LC-MS analysis.
-
-
LC-QqTOF-MS Analysis:
-
Chromatographic Conditions: Utilize a C18 column with a gradient elution program. The mobile phase typically consists of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry Conditions: Operate the mass spectrometer in positive ion mode. Acquire data in full scan mode to identify and confirm the presence of this compound and its metabolites based on accurate mass measurements. For quantification, use the most abundant and specific product ions.
-
Micellar Electrokinetic Chromatography for this compound[5][6]
-
Sample Preparation (for Rice):
-
Grind the rice sample to a fine powder.
-
Spike the sample with a known concentration of carbofuran.
-
Extract the analyte using a suitable solvent.
-
Centrifuge the sample and filter the supernatant before injection.
-
-
Chromatographic Conditions:
-
Separation Buffer: 20 mM phosphate buffer (pH 8.0) containing 15 mM sodium dodecyl sulfate.
-
Applied Voltage: 12.5 kV.
-
Detection: UV-Vis detector at 200 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Carbofuran and its Metabolites[7]
-
Sample Preparation:
-
Employ matrix-specific sample preparation methods for soil, sugarcane leaf, and juice.
-
Fortify samples at different levels for recovery studies.
-
-
GC-MS Analysis:
-
Injection: Use a temperature-programmable inlet on-column injection to prevent thermal decomposition of the analytes.[9]
-
Separation: Utilize a capillary column suitable for pesticide analysis.
-
Detection: Operate the mass spectrometer in electron ionization (EI) mode and monitor for characteristic ions of the target compounds.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the analysis of this compound.
Caption: General workflow for this compound analysis.
Caption: Pressurized Liquid Extraction workflow.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of carbofuran and 3-hydroxycarbofuran analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of carbofuran, carbosulfan, isoprocarb, 3-hydroxycarbofuran, and this compound by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparing Carbofuran Immunoassays: A Focus on 3-Ketocarbofuran Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount for accurate quantification of target analytes. When developing and utilizing immunoassays for carbofuran, a key consideration is the potential for cross-reactivity with its metabolites, particularly the toxicologically relevant 3-ketocarbofuran. This guide provides a comparative analysis of carbofuran immunoassay performance with a focus on cross-reactivity with this compound, supported by experimental data and detailed protocols.
Understanding the Cross-Reactivity Challenge
Carbofuran, a broad-spectrum carbamate pesticide, is metabolized in the environment and biological systems into several byproducts, including 3-hydroxycarbofuran and this compound.[1] Due to structural similarities, antibodies developed for carbofuran immunoassays can sometimes bind to these metabolites, leading to inaccurate measurements of the parent compound. This cross-reactivity is a critical parameter to evaluate when selecting or developing an immunoassay for carbofuran.
dot
Figure 1. Logical relationship of antibody binding in a carbofuran immunoassay.
Performance Data: Cross-Reactivity Comparison
The degree of cross-reactivity is typically expressed as a percentage, calculated based on the concentration of the cross-reactant required to cause a 50% inhibition of signal (IC50) compared to the IC50 of the target analyte (carbofuran).
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Carbofuran | 0.3 | 100 | [2] |
| This compound | - | 8.9 | [2] |
| 3-Hydroxycarbofuran | 20 | 1.45 | [2] |
Note: The table presents data from a study evaluating a commercial immunoassay kit. The IC50 value for this compound was not explicitly stated in the reference, but the cross-reactivity percentage was provided.
Experimental Protocols: A Generalized Competitive ELISA
The following is a generalized protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) for the determination of carbofuran, based on common methodologies found in the literature.[3][4][5][6]
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Carbofuran standard solutions
-
This compound and other metabolite standard solutions
-
Anti-carbofuran monoclonal antibody
-
Coating antigen (e.g., carbofuran-protein conjugate)
-
Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate-buffered saline (PBS)
-
Washing buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2M Sulfuric Acid)
-
Microplate reader
Assay Procedure
dot
Figure 2. Generalized workflow for a competitive indirect ELISA.
-
Antigen Coating:
-
Dilute the coating antigen to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of washing buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate three times with washing buffer.
-
Add 50 µL of carbofuran standard or sample solution to the appropriate wells.
-
Immediately add 50 µL of the diluted anti-carbofuran antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate three times with washing buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with washing buffer to ensure removal of all unbound secondary antibody.
-
-
Substrate Reaction:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well to stop the color development.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of carbofuran in the sample.
-
Conclusion
The cross-reactivity of carbofuran immunoassays with metabolites such as this compound is a critical factor influencing the accuracy of results. The data presented indicates that while some level of cross-reactivity with this compound exists, it is significantly lower than the reactivity with the parent carbofuran molecule. For applications requiring high specificity, it is essential to characterize the cross-reactivity profile of the chosen immunoassay with all relevant metabolites. The provided generalized ELISA protocol serves as a foundational method for conducting such evaluations and for the routine analysis of carbofuran in various samples. Researchers should always validate the immunoassay performance for their specific sample matrix to ensure reliable and accurate quantification.
References
- 1. pertanika2.upm.edu.my [pertanika2.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptglab.com [ptglab.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of the Toxicity of 3-Ketocarbofuran and Carbofuran
A comprehensive review of the acute toxicity and acetylcholinesterase inhibitory effects of carbofuran and its primary metabolite, 3-ketocarbofuran, for researchers, scientists, and drug development professionals.
Carbofuran, a broad-spectrum carbamate pesticide, and its metabolite, this compound, are potent neurotoxicants that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE). This guide provides a comparative analysis of their toxicity, presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Data Presentation: A Comparative Overview of Toxicity
The acute toxicity of carbofuran and this compound has been evaluated in various species. The following tables summarize the available quantitative data on their lethal doses and their inhibitory effects on acetylcholinesterase.
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| Carbofuran | Rat | Oral | 8-14 | [1][2] |
| Carbofuran | Mouse | Oral | 2 | [2] |
| This compound | Rat | Oral | 29.5 | [Santa Cruz Biotechnology, n.d.] |
Table 1: Acute Oral Toxicity (LD50) of Carbofuran and this compound. This table presents the median lethal dose (LD50) of carbofuran and this compound in rats and mice, indicating the amount of substance required to cause death in 50% of the test population.
| Compound | Enzyme Source | IC50 | Reference |
| Carbofuran | Rat Brain Acetylcholinesterase | 3.3 x 10⁻⁸ M | [Dorough, 1968, as cited in Gupta, 1994] |
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition (IC50) of Carbofuran. This table shows the half-maximal inhibitory concentration (IC50) of carbofuran, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Mechanism of Action: Inhibition of Acetylcholinesterase
Both carbofuran and this compound are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.
The carbamate moiety of carbofuran and this compound binds to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme complex. This complex is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, leading to a temporary inactivation of the enzyme. The accumulation of acetylcholine in the synaptic cleft results in continuous stimulation of cholinergic receptors, leading to the characteristic signs of neurotoxicity.[3]
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3-Ketocarbofuran
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of pesticide metabolites is paramount. 3-Ketocarbofuran, a major and toxic metabolite of the broad-spectrum insecticide carbofuran, requires sensitive and reliable analytical methods for its detection in various matrices.[1] This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. The information presented is supported by experimental data from various scientific studies.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on analyte's affinity for a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. |
| Analyte Suitability | Ideal for non-volatile, thermally labile, and polar compounds. Well-suited for this compound without derivatization.[2][3] | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like this compound.[2][4] |
| Sensitivity & Selectivity | High sensitivity and selectivity, especially when coupled with tandem mass spectrometry (LC-MS/MS).[5][6] | Excellent sensitivity and provides structural information for definitive identification.[7][8] |
| Sample Preparation | Often involves liquid-liquid extraction or solid-phase extraction (SPE). The QuEChERS method is also common.[5][9] | Typically requires extraction followed by a derivatization step to increase volatility and thermal stability.[4] |
| Instrumentation Cost | Generally lower initial cost for a basic HPLC system compared to GC-MS.[10] | Higher initial investment, but the carrier gas is more affordable than HPLC solvents.[10] |
| Analysis Time | Runtimes can vary, typically in the range of 10-60 minutes.[10] | Generally faster run times for volatile compounds, often in minutes.[10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-MS/MS) Method
This protocol is a representative example for the analysis of this compound in food matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (QuEChERS Method) [9][11]
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate internal standard (e.g., Carbofuran-d3).[9]
-
Add 10 mL of acetonitrile and shake vigorously.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Centrifuge the tube, and collect the supernatant (acetonitrile layer).
-
A dispersive solid-phase extraction (dSPE) cleanup step with primary secondary amine (PSA) may be performed to remove interferences.[9]
-
The final extract is filtered and transferred to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Operating Conditions [6][11]
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 150 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient of water with an additive like ammonium formate and methanol or acetonitrile.[6]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound (e.g., m/z 236 > 208 and 236 > 151).[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The analysis of this compound by GC-MS often requires a derivatization step to make the analyte more volatile and thermally stable.
1. Sample Preparation and Derivatization [4]
-
Extraction of this compound from the sample matrix is performed using a suitable solvent.
-
The extract is cleaned up using solid-phase extraction (SPE).[4]
-
The cleaned extract is then derivatized. A common agent is trifluoroacetic acid anhydride (TFAA), which converts the polar functional groups into more volatile trifluoroacetyl derivatives.[4]
2. GC-MS Operating Conditions [11]
-
GC System: Gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity column is typically used (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Injector: Splitless injection mode at a temperature of around 280°C.[11]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C, ramping up to 310°C.[11]
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.
Performance Data Comparison
The following tables summarize the quantitative performance data for HPLC and GC-MS methods for the analysis of this compound and related compounds.
Table 1: HPLC-MS/MS Performance Data
| Parameter | This compound | Reference |
| Limit of Detection (LOD) | 0.048 µg/kg | [6] |
| Limit of Quantitation (LOQ) | 0.14 µg/kg | [6] |
| **Linearity (R²) ** | > 0.999 | [6] |
| Recovery | 92-103% | [6] |
| Precision (RSD) | 1-9% | [6] |
Table 2: GC-MS Performance Data for Related Carbamates (Post-Derivatization)
| Parameter | Carbofuran & Metabolites | Reference |
| Limit of Detection (LOD) | 0.015-0.151 ng/mL | [4] |
| **Linearity (R²) ** | > 0.99 | [4] |
| Recovery | 81-107% | [4] |
| Precision (RSD) | < 18% | [4] |
Note: The GC-MS data is for a range of carbamates and their metabolites, as specific performance data for this compound was not explicitly detailed in the cited sources. The values are indicative of the expected performance of a validated GC-MS method for similar compounds.
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.
Caption: HPLC-MS/MS workflow for this compound analysis.
Caption: GC-MS workflow for this compound analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.
HPLC, particularly when coupled with tandem mass spectrometry, offers a direct and highly sensitive method for the analysis of this compound without the need for derivatization. This makes it a preferred method for high-throughput screening in food and environmental laboratories.[5][6]
GC-MS provides excellent separation efficiency and definitive identification through mass spectral libraries. However, the requirement for derivatization for polar analytes like this compound adds an extra step to the sample preparation process, which can increase analysis time and introduce potential for variability.[4]
For researchers and scientists, a thorough evaluation of the analytical needs, including required sensitivity, sample throughput, and available resources, will guide the selection of the most appropriate technique for the reliable quantification of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. HPLC-MS/MS monitoring and health risk assessment of carbosulfan and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciresjournals.com [sciresjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. fda.gov.tw [fda.gov.tw]
A Comparative Guide to the Metabolism of Carbofuran to 3-Ketocarbofuran: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic conversion of the N-methylcarbamate pesticide, carbofuran, to its metabolite, 3-ketocarbofuran, in both in vitro and in vivo systems. Understanding the nuances of this metabolic pathway is crucial for accurate toxicological assessment and risk management. This document synthesizes experimental data, outlines detailed methodologies, and presents a visual representation of the metabolic cascade.
Metabolic Pathway of Carbofuran to this compound
The biotransformation of carbofuran to this compound is a critical activation pathway, as both the parent compound and its metabolites exhibit anticholinesterase activity.[1][2] The primary route of metabolism involves an initial hydroxylation followed by oxidation.
-
Step 1: Hydroxylation: Carbofuran undergoes hydroxylation at the C-3 position of the dihydrobenzofuran ring to form 3-hydroxycarbofuran.[3][4][5] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][5]
-
Step 2: Oxidation: The intermediate metabolite, 3-hydroxycarbofuran, is subsequently oxidized to this compound.[3][6]
This metabolic activation is a key consideration in the overall toxicity profile of carbofuran.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbofuran metabolism and toxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of carbofuran by human, mouse, and rat cytochrome P450 and interactions with chlorpyrifos, testosterone, and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbofuran Degradation Pathway [eawag-bbd.ethz.ch]
Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of 3-Ketocarbofuran and Alternative Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of 3-Ketocarbofuran, a significant metabolite of the carbamate insecticide carbofuran, and other prominent acetylcholinesterase (AChE) inhibitors. By examining the molecular descriptors and statistical models, this document aims to offer insights into the structural requirements for potent AChE inhibition, a key target in drug development for conditions like Alzheimer's disease and in the risk assessment of pesticides.
Introduction to this compound and Acetylcholinesterase Inhibition
This compound is a major metabolite of carbofuran, a broad-spectrum carbamate pesticide.[1][2] Like its parent compound, this compound exerts its toxic effects by inhibiting acetylcholinesterase (AChE), an essential enzyme in the central and peripheral nervous systems.[1][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3] This mechanism is not only the basis for the insecticidal activity of carbamates but also the therapeutic principle behind drugs used to treat Alzheimer's disease, which is characterized by a deficit in cholinergic neurotransmission.[4][5]
QSAR studies are computational models that relate the chemical structure of compounds to their biological activity.[4] These models are invaluable in drug discovery and toxicology for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that govern efficacy and toxicity.
Comparative QSAR Analysis
Due to the limited number of specific QSAR studies focusing solely on this compound, this guide presents a comparative analysis based on a robust 2D-QSAR model developed for a series of 32 carbamate derivatives as AChE inhibitors.[4][5] This provides a relevant framework to understand the potential structure-activity relationships of this compound. For comparison, we will consider established AChE inhibitors used in the treatment of Alzheimer's disease: Donepezil, Galantamine, and Rivastigmine.[6][7][8]
Key Molecular Descriptors in Carbamate QSAR Models
A 2D-QSAR study on carbamate derivatives identified several key molecular descriptors that correlate with their AChE inhibitory activity.[4][5] These descriptors provide insights into the physicochemical properties influencing the interaction between the carbamate and the active site of the AChE enzyme.
| Descriptor Category | Specific Descriptor | Influence on AChE Inhibition | Rationale |
| Topological | Connolly Accessible Area | Positive Correlation | A larger solvent-accessible surface area may facilitate better interaction with the enzyme's active site.[5] |
| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Positive Correlation | A higher ELUMO value can be indicative of a molecule's ability to accept electrons, which may be important for the carbamoylation reaction with the serine residue in the AChE active site.[5] |
| Constitutional | Hydrogen Percentage (H%) | Positive Correlation | The percentage of hydrogen atoms in the molecule can influence its overall lipophilicity and ability to form hydrophobic interactions within the enzyme's gorge.[5] |
Statistical Parameters of a Representative Carbamate QSAR Model
The predictive power and robustness of a QSAR model are evaluated using various statistical parameters. The following table summarizes the statistical validation of a representative 2D-QSAR model for carbamate AChE inhibitors.[4]
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.81 | 81% of the variance in the biological activity is explained by the model.[4] |
| R²adj (Adjusted R²) | 0.78 | A corrected value for R² that accounts for the number of predictors in the model.[4] |
| Q²cv (Cross-validated R²) | 0.56 | Indicates good internal predictive ability of the model, as determined by the leave-one-out method.[4] |
| R² Test set | 0.82 | Demonstrates the model's ability to predict the activity of an external set of compounds, confirming its external validity.[4] |
Comparison with Clinically Used Acetylcholinesterase Inhibitors
While a direct QSAR comparison is challenging due to differing molecular scaffolds, we can qualitatively compare the structural features and mechanisms of this compound with Donepezil, Galantamine, and Rivastigmine.
| Compound | Structural Class | Key Structural Features for AChE Inhibition |
| This compound | Carbamate | Carbamate moiety for covalent modification of the AChE active site serine. Benzofuran ring system.[1] |
| Donepezil | Piperidine | Binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, providing a dual binding mode.[9][10] |
| Galantamine | Tertiary Alkaloid | Interacts with the catalytic site of AChE and also acts as an allosteric potentiating ligand at nicotinic acetylcholine receptors.[8][11][12] |
| Rivastigmine | Carbamate | A "pseudo-irreversible" inhibitor that carbamoylates the AChE active site, leading to a long duration of action. It also inhibits butyrylcholinesterase (BuChE).[7][13][14] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of compounds.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., this compound) and positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and a microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound at various concentrations. Include wells for a negative control (without inhibitor) and a blank (without enzyme).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate ATCI to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
QSAR Model Development Workflow
The development of a robust QSAR model involves several key steps.
1. Data Set Collection and Preparation:
-
Compile a dataset of structurally diverse compounds with their experimentally determined biological activities (e.g., IC50 values for AChE inhibition).
-
Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Draw the 2D or 3D structures of the molecules and optimize their geometries using computational chemistry software.[4]
2. Calculation of Molecular Descriptors:
-
Calculate a wide range of molecular descriptors for each compound, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.[5]
3. Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.[4]
4. Feature Selection and Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to select the most relevant descriptors and build the QSAR model.[4]
5. Model Validation:
-
Internal Validation: Assess the robustness and predictive ability of the model using techniques like cross-validation (e.g., leave-one-out).[4]
-
External Validation: Evaluate the model's performance on the independent test set to ensure its predictive power for new compounds.[4]
-
Y-randomization: Perform multiple trials with shuffled biological activity data to ensure the model is not due to chance correlation.
Visualizations
Caption: Acetylcholinesterase (AChE) inhibition pathway in the synaptic cleft.
Caption: A typical workflow for developing a QSAR model.
References
- 1. This compound | C12H13NO4 | CID 27999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Carbofuran poisoning detected by mass spectrometry of butyrylcholinesterase adduct in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase | PLOS One [journals.plos.org]
- 5. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rivastigmine, a brain-region selective acetylcholinesterase inhibitor for treating Alzheimer's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological aspects of the acetylcholinesterase inhibitor galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of the acetylcholinesterase inhibitor galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for 3-Ketocarbofuran Quantification: A Comparative Guide to Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the analysis of carbamate pesticides and their metabolites, the accurate quantification of 3-Ketocarbofuran is of paramount importance. As a toxic metabolite of Carbofuran, precise measurement is critical for food safety, environmental monitoring, and toxicological studies. This guide provides an objective comparison of analytical approaches, highlighting the superior performance of isotope-labeled internal standards, supported by experimental data and detailed protocols.
The primary challenge in quantifying small molecules like this compound in complex matrices such as food, soil, or biological fluids is the "matrix effect." Co-extracted endogenous components can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. While various analytical strategies exist to mitigate these effects, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the most robust and reliable approach.
Superiority of Isotope-Labeled Internal Standards: A Performance Comparison
An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible to compensate for variability during sample preparation, chromatography, and ionization. A stable isotope-labeled internal standard, such as this compound-d3, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical behavior ensures that any matrix effects or procedural losses affecting the analyte will equally affect the internal standard, allowing for highly accurate and precise correction.
In contrast, alternative approaches like using a structurally similar compound as an internal standard or relying on external calibration are more susceptible to errors arising from differential matrix effects.
The following table summarizes a comparative study on the performance of a deuterated internal standard versus a structural analog for the quantification of a pesticide in a complex matrix. While this data is for a different pesticide, it illustrates the typical performance advantages of using an isotope-labeled internal standard, which are directly applicable to the analysis of this compound.
| Performance Metric | Isotope-Labeled Internal Standard (e.g., Analyte-d3) | Structural Analog Internal Standard | External Standard Calibration (No Internal Standard) |
| Accuracy (% Bias) | |||
| Low QC (1 ng/mL) | -2.5% | -18.2% | -35.7% |
| Mid QC (50 ng/mL) | +1.8% | -12.5% | -28.4% |
| High QC (200 ng/mL) | +0.5% | -9.8% | -22.1% |
| Precision (%RSD) | |||
| Low QC (1 ng/mL) | 4.2% | 14.8% | 25.3% |
| Mid QC (50 ng/mL) | 3.1% | 11.2% | 19.8% |
| High QC (200 ng/mL) | 2.5% | 9.5% | 15.6% |
| Matrix Effect (% Signal Suppression) | Compensated | High and Variable (5-40%) | High and Variable (5-40%) |
This data is representative and adapted from studies comparing internal standard strategies for pesticide analysis in complex matrices.
As the data illustrates, the use of an isotope-labeled internal standard results in significantly better accuracy and precision across all concentration levels. The minimal bias and low relative standard deviation (RSD) demonstrate its effectiveness in correcting for analytical variability.
Experimental Protocol: Quantification of this compound using Isotope Dilution LC-MS/MS
This protocol outlines a typical workflow for the quantification of this compound in a food matrix using this compound-d3 as an internal standard.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d3 internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
QuEChERS extraction salts and dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
2. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples).
-
Spike with a known concentration of this compound-d3 internal standard solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts, shake for 1 minute, and centrifuge.
-
Transfer an aliquot of the supernatant to a dSPE tube containing PSA and C18.
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase: Gradient elution with water (0.1% formic acid) and methanol (0.1% formic acid)
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)
-
This compound-d3: Precursor ion > Product ion 1 (quantifier)
-
4. Quantification
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of this compound-d3 against the concentration of the calibration standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principle of isotope dilution, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 3-Ketocarbofuran: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – December 25, 2025 – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for the disposal of 3-Ketocarbofuran. This hazardous chemical, a toxic metabolite of the carbamate pesticide carbofuran, requires careful handling and disposal in accordance with federal, state, and local regulations.
Essential Safety and Handling
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
General Disposal Guidelines
As a hazardous waste, this compound and any materials contaminated with it (e.g., personal protective equipment, absorbent materials, and empty containers) must be collected in a designated, properly labeled, and sealed hazardous waste container.[1] The container should be clearly marked with the chemical name and associated hazard symbols. Disposal of this waste must be arranged through an approved hazardous waste disposal facility. It is strictly prohibited to dispose of this compound down the drain or in regular trash.
Chemical Degradation Procedures for Laboratory Waste
For laboratory-scale waste, chemical degradation can be employed to neutralize the hazardous properties of this compound before final disposal. The following methods are based on established procedures for the degradation of its parent compound, carbofuran, and are applicable to this compound.
Carbamate pesticides are susceptible to alkaline hydrolysis, which breaks down the toxic carbamate ester into less toxic compounds.[2][3]
Experimental Protocol:
| Parameter | Recommended Value/Range | Notes |
| Alkali | Sodium Hydroxide (NaOH) | A 10% solution is often effective for pesticide decontamination. |
| pH | > 10 | The hydrolysis rate of carbofuran increases significantly with increasing pH. |
| Temperature | Ambient (e.g., 25°C) | Increased temperature will accelerate the reaction. |
| Reaction Time | Several hours to days | The required time depends on the concentration and pH. At pH 8, the half-life of carbofuran is about 1 week at 25°C, while at a higher pH, the degradation is much faster.[3] |
Procedure:
-
In a designated chemical fume hood, cautiously add a sufficient amount of a concentrated sodium hydroxide solution to the aqueous this compound waste to raise the pH above 10.
-
Stir the solution at room temperature.
-
Monitor the degradation of this compound using an appropriate analytical method (e.g., HPLC).
-
Once the degradation is complete, neutralize the solution to a pH between 6 and 8 with a suitable acid (e.g., hydrochloric acid).
-
Dispose of the neutralized solution as hazardous waste through your institution's environmental health and safety office.
Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, generates highly reactive hydroxyl radicals that can effectively oxidize and degrade organic pollutants like carbofuran.[1][4][5]
Experimental Protocol:
Studies on carbofuran degradation provide the following parameters for effective treatment.
| Parameter | Condition 1 (for 10 mg/L solution)[5] | Condition 2 (for 20 mg/L solution)[4] |
| pH | 3 | 3 |
| Fe²⁺ concentration | 7.4 mg/L | 20 mg/L |
| H₂O₂ concentration | 143 mg/L | 100 mg/L |
| Reaction Time | 20 minutes | 30 minutes |
| Degradation Efficiency | >99% | >99% |
Procedure:
-
In a chemical fume hood, adjust the pH of the aqueous this compound waste to 3 using sulfuric acid.
-
Add the required amount of ferrous sulfate (FeSO₄) and stir until dissolved.
-
Slowly add the specified amount of hydrogen peroxide (H₂O₂) to the solution.
-
Allow the reaction to proceed for the indicated time with continuous stirring.
-
After the reaction is complete, raise the pH to between 7 and 8 with a sodium hydroxide solution to precipitate the iron catalyst.
-
Separate the precipitate by filtration.
-
Dispose of both the filtrate and the precipitate as hazardous waste.
Persulfate ions, when activated, generate sulfate radicals which are powerful oxidizing agents for the degradation of organic compounds.[6][7]
Experimental Protocol:
A study on carbofuran degradation using persulfate provides some operational parameters.
| Parameter | Recommended Value/Range |
| Initial Carbofuran Conc. | 30 mg/L |
| Fe²⁺ concentration | 350 mg/L |
| Ultrasonic Power | 80 W (if available) |
| Reaction Time | 13 minutes |
Note: The optimal persulfate concentration was not specified in the reviewed literature, and would need to be determined experimentally.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide provides laboratory professionals with the necessary information to manage and dispose of this compound waste safely and effectively, ensuring compliance with regulations and promoting a safe laboratory environment.
References
- 1. Improvement in carbofuran degradation by different Fenton's reagent dosing processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pertanika2.upm.edu.my [pertanika2.upm.edu.my]
- 3. cdn.who.int [cdn.who.int]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. Degradation of carbofuran-contaminated water by the Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deswater.com [deswater.com]
- 7. researchgate.net [researchgate.net]
Safeguarding Your Research: A Guide to Handling 3-Ketocarbofuran
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 3-Ketocarbofuran, a metabolite of the carbamate pesticide carbofuran. Adherence to these procedures is critical to minimize exposure risk and ensure regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. Due to its classification as a cholinesterase inhibitor, exposure through skin contact, inhalation, or ingestion can be toxic.[1] The following tables summarize the recommended PPE.
Respiratory Protection
A chemical cartridge respirator is necessary to protect against inhalation of dust or aerosols.
| Respirator Type | Cartridge/Filter Specification | NIOSH Color Code |
| Air-Purifying Respirator (APR), Half or Full Facepiece | Organic Vapor (OV) Cartridge with a P100 Particulate Filter | Black and Magenta |
Note: Cartridges should be replaced according to the manufacturer's schedule or when breakthrough is detected (i.e., smelling or tasting the chemical).[2] For environments with unknown concentrations or those considered immediately dangerous to life or health (IDLH), a self-contained breathing apparatus (SCBA) is required.
Hand and Body Protection
Proper selection of gloves and protective clothing is crucial to prevent dermal exposure. More than 97% of pesticide exposure occurs through the skin.[3]
| Protection Type | Material | Key Considerations |
| Gloves | Nitrile, Butyl Rubber, or Barrier Laminate | Choose unlined, chemical-resistant gloves.[4][5] Glove thickness affects breakthrough time; thicker gloves generally offer longer protection.[4] Always inspect gloves for tears or punctures before use. |
| Protective Clothing | Chemical-resistant suit or coveralls (e.g., Tyvek®) | To be worn over personal clothing. For tasks with a high risk of splashing, a chemical-resistant apron should also be worn. |
| Footwear | Chemical-resistant boots | Pant legs should be worn outside of the boots to prevent chemicals from entering. |
Eye Protection
Eye protection is mandatory to shield against splashes and airborne particles.
| Protection Type | Specification |
| Goggles | Chemical splash goggles |
| Face Shield | To be worn over goggles for full-face protection during splash-prone procedures |
Operational Plan: Step-by-Step Handling Procedures
A methodical approach to handling this compound will significantly reduce the risk of exposure.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a certified chemical fume hood.
- Ensure easy access to an emergency eyewash station and safety shower.
- Designate a specific area for handling this compound and clearly label it.
- Have a chemical spill kit readily available.
2. Donning PPE:
- Don protective clothing, followed by respiratory protection, eye protection, and finally, gloves.
3. Handling the Chemical:
- Avoid the formation of dust and aerosols.[2]
- Use the smallest quantity of the chemical necessary for the experiment.
- Keep containers tightly closed when not in use.
4. Decontamination and Doffing PPE:
- After handling, thoroughly wash hands and any exposed skin with soap and water, even after removing gloves.
- Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination.
Spill Management: A Procedural Workflow
In the event of a spill, a swift and organized response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
- Collect all this compound waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
- Do not mix this waste with other waste streams.
2. Labeling:
- The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
3. Storage:
- Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- All waste disposal must adhere to local, state, and federal regulations.[7]
- For carbamate pesticides, hydrolysis in a strongly alkaline medium can be a method of degradation before final disposal.[1] Consult with your EHS office for approved institutional procedures.
- Never pour this compound waste down the drain or dispose of it in regular trash.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Chemical Cartridge Respirator – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 5. amsafeppe.com [amsafeppe.com]
- 6. benchchem.com [benchchem.com]
- 7. Disposal of Pesticides [npic.orst.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
